molecular formula C16H20ClN3S B7821599 Isothipendyl Hydrochloride CAS No. 34433-15-3

Isothipendyl Hydrochloride

Katalognummer: B7821599
CAS-Nummer: 34433-15-3
Molekulargewicht: 321.9 g/mol
InChI-Schlüssel: RQHCFTORMXCNGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isothipendyl hydrochloride is a tertiary amino compound and an aromatic amine.
See also: Isothipendyl (has active moiety).

Eigenschaften

IUPAC Name

N,N-dimethyl-1-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3S.ClH/c1-12(18(2)3)11-19-13-7-4-5-8-14(13)20-15-9-6-10-17-16(15)19;/h4-10,12H,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHCFTORMXCNGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1N=CC=C3)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046845
Record name Isothipendyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34433-15-3, 1225-60-1
Record name 10H-Pyrido[3,2-b][1,4]benzothiazine-10-ethanamine, N,N,α-trimethyl-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34433-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isothipendyl hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1225-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isothipendyl hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-(2-(Dimethylamino)propyl)-10H-pyrido(3,2-b)(1,4)benzothiazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034433153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name isothipendyl hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169186
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isothipendyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isothipendyl hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.598
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 10-[2-(dimethylamino)propyl]-10H-pyrido[3,2-b][1,4]benzothiazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.278
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOTHIPENDYL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/953AP1LBV8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Isothipendyl Hydrochloride on H1 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Isothipendyl (B1672624) is a first-generation antihistamine recognized for its therapeutic efficacy in alleviating allergic reactions.[1][2] Its primary mechanism of action involves the blockade of histamine (B1213489) H1 receptors, thereby mitigating the physiological effects of histamine, a key mediator in inflammatory and allergic responses.[1][2][3] This document provides a comprehensive technical overview of the molecular pharmacology of isothipendyl hydrochloride at the H1 receptor, intended for a scientific audience engaged in drug research and development.

Classification and Core Mechanism

This compound is classified as a first-generation H1 receptor antagonist .[2][3] The core of its mechanism of action is its ability to act as a competitive antagonist at the histamine H1 receptor.[1][4] This means that isothipendyl binds to the same site on the H1 receptor as the endogenous agonist, histamine, but its binding does not elicit a cellular response.[4] By occupying the receptor's binding pocket, isothipendyl prevents histamine from binding and activating the receptor, thus inhibiting its downstream effects.[1][4]

Beyond its primary antihistaminic activity, isothipendyl, like many first-generation antihistamines, also exhibits anticholinergic and sedative properties.[1][5]

The Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[6][7] The binding of an agonist, such as histamine, initiates a conformational change in the receptor, leading to the activation of its associated G-protein. This triggers a well-defined signaling cascade:

  • Gq/11 Activation: The activated Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

  • Phospholipase C (PLC) Stimulation: The activated Gαq subunit stimulates the enzyme phospholipase C.

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[6][7]

  • Cellular Response: The increase in intracellular calcium concentration, along with the actions of DAG, leads to the various physiological responses associated with H1 receptor activation, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.[5]

Isothipendyl, by competitively blocking the H1 receptor, prevents the initiation of this signaling cascade.[3]

Caption: H1 Receptor Signaling Pathway and Isothipendyl Blockade.

Quantitative Analysis of Receptor Interaction

A thorough characterization of a receptor antagonist involves quantifying its binding affinity and functional potency. While specific values for this compound are not prominently available in the scientific literature, the standard parameters measured are:

  • Inhibitory Constant (Ki): A measure of the binding affinity of the antagonist to the receptor. A lower Ki value indicates a higher binding affinity. It is typically determined through competitive radioligand binding assays.

  • Half-maximal Inhibitory Concentration (IC50): The concentration of the antagonist that inhibits 50% of the specific binding of a radioligand. This value is experimentally determined and can be converted to a Ki value.

  • pA2 Value: A measure of the potency of a competitive antagonist in a functional assay. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 1: Quantitative Parameters for H1 Receptor Antagonists

Parameter Description Typical Assay
Ki (Inhibitory Constant) Intrinsic binding affinity of the antagonist for the receptor. Radioligand Binding Assay
IC50 Concentration of antagonist that inhibits 50% of a specific response. Radioligand Binding Assay / Functional Assay
pA2 Measure of the potency of a competitive antagonist. Functional Assay (e.g., Calcium Flux)

Inverse Agonism: A Likely Characteristic

Many first-generation H1 receptor antagonists, and indeed most H1 antihistamines, are not silent antagonists but rather inverse agonists .[2][8][9][10][11] H1 receptors exhibit a degree of constitutive (agonist-independent) activity.[10][11] While a neutral antagonist would only block the action of an agonist, an inverse agonist can bind to and stabilize the inactive conformation of the receptor, thereby reducing its basal activity.[2][8][11]

Although direct experimental evidence for the inverse agonist activity of isothipendyl is lacking in the available literature, its classification as a first-generation antihistamine strongly suggests it possesses this property.[2][8] This inverse agonism may contribute to the therapeutic efficacy by not only blocking histamine-induced signaling but also suppressing the baseline, histamine-independent activity of H1 receptors.[2][8]

Inverse_Agonism cluster_receptor_states H1 Receptor States cluster_ligands Ligand Interactions R_inactive R (Inactive) R_active R* (Active) R_inactive->R_active Constitutive Activity Agonist Agonist (Histamine) Agonist->R_active Binds & Stabilizes Inverse_Agonist Inverse Agonist (e.g., Isothipendyl) Inverse_Agonist->R_inactive Binds & Stabilizes

Caption: Inverse Agonism at the H1 Receptor.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the interaction of compounds like this compound with the H1 receptor.

Radioligand Binding Assay for H1 Receptor Affinity (Ki)

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the H1 receptor.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).[12]

  • Radioligand: [³H]mepyramine (a commonly used H1 receptor antagonist radioligand).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[12]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[12]

  • Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM mianserin).

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Protocol:

  • Membrane Preparation: Thaw the H1 receptor-expressing cell membranes on ice and resuspend in assay buffer. Determine the protein concentration using a standard protein assay.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of various concentrations of the test compound (this compound).

    • 50 µL of [³H]mepyramine at a concentration near its Kd.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Start->Prepare_Reagents Assay_Setup Set up 96-well Plate (Total, Non-specific, and Test Compound Wells) Prepare_Reagents->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Filter to Separate Bound and Unbound Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Measure Radioactivity Washing->Scintillation_Counting Data_Analysis Analyze Data (Calculate IC50 and Ki) Scintillation_Counting->Data_Analysis End End Data_Analysis->End Calcium_Flux_Workflow Start Start Plate_Cells Plate H1R-expressing Cells Start->Plate_Cells Load_Dye Load Cells with Calcium-sensitive Dye Plate_Cells->Load_Dye Wash_Cells Wash Cells Load_Dye->Wash_Cells Preincubate_Antagonist Pre-incubate with Test Compound (Isothipendyl) Wash_Cells->Preincubate_Antagonist Measure_Fluorescence Measure Fluorescence (Baseline, Agonist Injection, Post-injection) Preincubate_Antagonist->Measure_Fluorescence Data_Analysis Analyze Data (Schild Plot, pA2 determination) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

References

Isothipendyl Hydrochloride: A Technical Guide on its Anticholinergic Properties and Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothipendyl (B1672624) hydrochloride is a first-generation H1 receptor antagonist belonging to the azaphenothiazine class of compounds.[1][2] While its primary therapeutic application is the management of allergic conditions and pruritus due to its potent antihistaminic activity, isothipendyl also exhibits significant anticholinergic properties.[1][3] These secondary pharmacological characteristics are common among first-generation antihistamines and contribute to both the therapeutic profile and the adverse effects of the drug.[3][4] This technical guide provides an in-depth analysis of the anticholinergic properties of isothipendyl hydrochloride, its mechanism of action, physiological effects, and the experimental protocols used to characterize these attributes.

Mechanism of Anticholinergic Action

The anticholinergic effects of this compound stem from its ability to act as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[4] By binding to these receptors, isothipendyl blocks the action of the endogenous neurotransmitter, acetylcholine. This inhibition of cholinergic signaling in the central and peripheral nervous systems leads to a range of physiological effects.[4] The anticholinergic activity is a class effect of first-generation antihistamines, which, unlike their second-generation counterparts, can readily cross the blood-brain barrier.[5]

Signaling Pathway

The binding of acetylcholine to muscarinic receptors (subtypes M1-M5) initiates a cascade of intracellular events. For instance, M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling results in an increase in intracellular calcium and activation of protein kinase C (PKC). M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase and reducing intracellular cyclic adenosine (B11128) monophosphate (cAMP). Isothipendyl, by blocking these receptors, prevents these downstream signaling events.

cluster_membrane Cell Membrane cluster_cytoplasm Intracellular Signaling AC Acetylcholine mAChR Muscarinic Receptor (mAChR) AC->mAChR Binds & Activates Iso Isothipendyl Hydrochloride Iso->mAChR Binds & Blocks G_Protein G-Protein (e.g., Gq/11, Gi/o) mAChR->G_Protein Activates Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Generates/ Inhibits Response Cellular Response Second_Messenger->Response Leads to

Figure 1: Antagonism of Muscarinic Receptor Signaling by Isothipendyl.

Quantitative Analysis of Anticholinergic Activity

CompoundpA2 Value
Atropine8.72 - 9.01
4-DAMP (M3 selective)9.09 - 9.41
Pirenzepine (M1 selective)6.87 - 7.39
AF-DX 116 (M2 selective)5.94 - 7.36
Table 1: Comparative pA2 values of muscarinic antagonists in various tissue preparations. Data compiled from functional assays on isolated muscle tissues.[6][7]

Physiological Effects of Anticholinergic Activity

The blockade of muscarinic receptors by this compound manifests in a variety of physiological effects, which are generally considered side effects of its use as an antihistamine.[3] These include:

  • Central Nervous System: Drowsiness, sedation, dizziness, and at higher doses, confusion or delirium.[3][5] These effects are due to the blockade of cholinergic neurotransmission in the brain.

  • Exocrine Glands: Dry mouth (xerostomia) resulting from reduced salivary secretion.[3]

  • Ocular: Blurred vision (cycloplegia) and pupil dilation (mydriasis) due to paralysis of the ciliary muscle and iris sphincter.[6]

  • Urinary Tract: Urinary retention, particularly in individuals with prostatic hypertrophy, due to relaxation of the detrusor muscle of the bladder.[6]

  • Gastrointestinal Tract: Constipation due to reduced intestinal motility.[3]

Experimental Protocols for Assessing Anticholinergic Properties

The anticholinergic activity of a compound like this compound can be determined using a combination of in vitro and in vivo experimental models.

In Vitro Radioligand Binding Assay

This method quantifies the affinity of a drug for specific receptor subtypes.

  • Objective: To determine the inhibition constant (Ki) of this compound for muscarinic receptor subtypes.

  • Methodology:

    • Tissue Preparation: Membranes are prepared from tissues or cells expressing the muscarinic receptor subtype of interest (e.g., rat brain cortex).

    • Incubation: The membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-Quinuclidinyl benzilate, a non-selective muscarinic antagonist) and varying concentrations of the unlabeled test compound (this compound).

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

In Vitro Functional Bioassay

This assay measures the functional consequence of receptor blockade.

  • Objective: To determine the pA2 value of this compound, indicating its functional antagonist potency.

  • Methodology:

    • Tissue Preparation: An isolated tissue preparation containing smooth muscle responsive to muscarinic agonists (e.g., guinea pig ileum or trachea) is mounted in an organ bath containing a physiological salt solution.

    • Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol), measuring the contractile response of the tissue.

    • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined equilibration period.

    • Second Agonist Curve: The agonist concentration-response curve is repeated in the presence of the antagonist.

    • Data Analysis: The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. This procedure is repeated with several concentrations of the antagonist. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The pA2 value is the intercept on the x-axis.

cluster_binding Radioligand Binding Assay cluster_functional Functional Bioassay (Organ Bath) B1 Prepare Membranes with mAChRs B2 Incubate with Radioligand & Isothipendyl B1->B2 B3 Separate Bound/Free (Filtration) B2->B3 B4 Quantify Radioactivity B3->B4 B5 Calculate IC50 & Ki B4->B5 F1 Mount Isolated Tissue (e.g., Guinea Pig Ileum) F2 Generate Agonist Concentration-Response Curve F1->F2 F3 Incubate with Isothipendyl F2->F3 F4 Repeat Agonist Curve F3->F4 F5 Calculate Dose Ratio & Construct Schild Plot F4->F5 F6 Determine pA2 Value F5->F6

Figure 2: Workflow for In Vitro Assessment of Anticholinergic Activity.

Conclusion

This compound, in addition to its primary antihistaminic activity, possesses notable anticholinergic properties due to its antagonism of muscarinic acetylcholine receptors. These properties contribute to its side effect profile, which includes sedation, dry mouth, and blurred vision. While specific quantitative binding data for isothipendyl at muscarinic receptor subtypes is sparse in the literature, its anticholinergic nature is well-established and consistent with its classification as a first-generation antihistamine and a phenothiazine (B1677639) derivative. The experimental protocols outlined in this guide, such as radioligand binding assays and functional organ bath experiments, represent the standard methodologies for quantifying the anticholinergic potency of pharmaceutical compounds. For drug development professionals, understanding these off-target activities is crucial for predicting potential adverse effects and for the development of more selective and safer medications.

References

An In-Depth Technical Guide to Isothipendyl Hydrochloride: Molecular Structure and Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure of Isothipendyl (B1672624) Hydrochloride

Isothipendyl is an azaphenothiazine derivative, distinguishing itself from the closely related phenothiazines by the presence of a nitrogen atom in one of the aromatic rings.[1] The hydrochloride salt form enhances its solubility in water.[3]

Chemical Name: N,N-dimethyl-1-pyrido[3,2-b][1][4]benzothiazin-10-ylpropan-2-amine;hydrochloride[5] Molecular Formula: C₁₆H₂₀ClN₃S[5] Molecular Weight: 321.9 g/mol [5]

The core structure consists of a tricyclic azaphenothiazine nucleus, to which a dimethylaminopropyl side chain is attached at the nitrogen atom of the central ring.[5]

Below is a diagram illustrating the logical relationship of Isothipendyl's structural components.

Isothipendyl Isothipendyl Hydrochloride Azaphenothiazine Azaphenothiazine Nucleus (Tricyclic Core) Isothipendyl->Azaphenothiazine Composed of SideChain Dimethylaminopropyl Side Chain Isothipendyl->SideChain Composed of Anticholinergic Secondary Activities: Anticholinergic, Sedative Isothipendyl->Anticholinergic Exhibits H1_Antagonism Primary Pharmacological Activity: H1-Receptor Antagonism Azaphenothiazine->H1_Antagonism Contributes to SideChain->H1_Antagonism Essential for

Caption: Key structural features of this compound.

Structure-Activity Relationship (SAR) Studies

Direct and quantitative SAR studies for Isothipendyl are not extensively documented in the available literature. However, a wealth of information exists for the broader class of phenothiazine (B1677639) and related first-generation antihistamines. These established principles are directly applicable to understanding the structural requirements for Isothipendyl's activity.

General SAR of Phenothiazine-like Antihistamines

The antihistaminic activity of phenothiazine derivatives is intricately linked to specific structural features:

  • The Tricyclic Nucleus: The phenothiazine or, in this case, the azaphenothiazine ring system is a key structural element that contributes to the binding at the H1 receptor.

  • The Amino Side Chain: A crucial component for antihistaminic activity is the presence of a dialkylaminoalkyl side chain.[1]

    • Chain Length: A two or three-atom chain separating the tricyclic nucleus from the terminal nitrogen is generally optimal for H1-receptor antagonism.[1]

    • Branching: Branching on the alkyl chain, particularly at the beta-position (as seen in Isothipendyl), can influence activity.

  • The Terminal Amine: The tertiary amine at the end of the side chain is important for the molecule's basicity, allowing it to be protonated at physiological pH and form ionic interactions with the receptor.[1]

Physicochemical Properties

The following table summarizes some of the key physicochemical properties of this compound.

PropertyValueReference
Melting Point215-220 °C[6]
Water Solubility0.14 mg/mL (predicted)[1]
logP3.45 (predicted)[1]

Experimental Protocols for Pharmacological Evaluation

To determine the quantitative SAR of Isothipendyl or novel analogues, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key assays.

In Vitro Assays

This assay quantifies the affinity of a test compound for the H1 receptor by measuring its ability to displace a known radiolabeled H1 antagonist.

Objective: To determine the inhibition constant (Ki) of Isothipendyl for the histamine (B1213489) H1 receptor.

Materials:

  • Cell membranes expressing the human histamine H1 receptor.

  • Radioligand: [³H]-Mepyramine.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Test compound: this compound.

  • Non-specific binding control: A high concentration of a known H1 antagonist (e.g., Mepyramine).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membrane preparation, [³H]-Mepyramine, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, washing with cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of Isothipendyl that inhibits 50% of specific [³H]-Mepyramine binding) by non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram illustrates the workflow for a radioligand binding assay.

cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation and Measurement cluster_3 Data Analysis A Prepare Serial Dilutions of Isothipendyl D Incubate Membranes, Radioligand, and Isothipendyl A->D B Prepare H1 Receptor Membranes B->D C Prepare Radioligand ([³H]-Mepyramine) C->D E Rapid Filtration D->E F Wash to Remove Unbound Ligand E->F G Scintillation Counting F->G H Calculate IC50 G->H I Calculate Ki using Cheng-Prusoff Equation H->I

Caption: Workflow for a radioligand binding assay.

This assay measures the ability of a compound to inhibit the intracellular calcium mobilization induced by histamine, which is a downstream effect of H1 receptor activation.

Objective: To determine the functional potency (IC50) of Isothipendyl in blocking histamine-induced calcium signaling.

Materials:

  • Cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Histamine.

  • Test compound: this compound.

  • Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Load the cells with the calcium-sensitive dye.

  • Wash the cells to remove excess dye.

  • Add serial dilutions of Isothipendyl and incubate for a specified period.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Inject a fixed concentration of histamine (typically the EC80) and record the change in fluorescence over time.

  • Analyze the data to determine the inhibition of the histamine-induced calcium response at each concentration of Isothipendyl.

  • Calculate the IC50 value from the concentration-response curve.

The signaling pathway of H1 receptor activation leading to calcium release is depicted below.

Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Isothipendyl Isothipendyl (Antagonist) Isothipendyl->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Induces

Caption: H1 receptor signaling pathway leading to calcium release.

Ex Vivo Assay

This classic pharmacological preparation is used to assess the contractile response of smooth muscle to histamine and its inhibition by antagonists.

Objective: To determine the potency of Isothipendyl in antagonizing histamine-induced contractions of guinea pig ileum.

Materials:

  • Guinea pig ileum segment.

  • Tyrode's solution (physiological salt solution).

  • Histamine.

  • Test compound: this compound.

  • Organ bath with aeration and temperature control (37°C).

  • Isotonic transducer and data acquisition system.

Procedure:

  • Isolate a segment of the guinea pig ileum and mount it in an organ bath containing Tyrode's solution, aerated with carbogen (B8564812) gas.

  • Allow the tissue to equilibrate under a slight tension.

  • Establish a cumulative concentration-response curve for histamine to determine the EC50.

  • Wash the tissue and allow it to return to baseline.

  • Incubate the tissue with a known concentration of Isothipendyl for a set period.

  • Re-establish the histamine concentration-response curve in the presence of Isothipendyl.

  • The rightward shift of the histamine curve indicates competitive antagonism. The pA2 value, a measure of antagonist potency, can be calculated from these shifts.

Conclusion

This compound is a first-generation H1-antihistamine with a characteristic azaphenothiazine structure. While specific quantitative data on its receptor binding and functional activity are not widely published, the Structure-Activity Relationships for the broader class of phenothiazine antihistamines provide a solid framework for understanding its pharmacological properties. The key structural determinants for its activity are the tricyclic nucleus and the nature of the aminoalkyl side chain.

For researchers and drug development professionals, the detailed experimental protocols provided herein offer a clear roadmap for the in vitro and ex vivo characterization of Isothipendyl and its analogues. The application of these assays is essential for elucidating precise quantitative SAR, which can guide the design of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. The continued study of first-generation antihistamines like Isothipendyl can still yield valuable insights into the molecular pharmacology of the histamine H1 receptor and inform the development of future therapeutics.

References

Pharmacological Profile of Isothipendyl Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothipendyl (B1672624) hydrochloride is a first-generation antihistamine belonging to the azaphenothiazine class of compounds.[1][2] It is primarily recognized for its potent antagonism of the histamine (B1213489) H1 receptor, which underlies its therapeutic use in alleviating symptoms associated with allergic reactions, such as pruritus.[3][4] As a first-generation agent, isothipendyl hydrochloride also exhibits notable sedative and anticholinergic properties, which contribute to its overall pharmacological profile and potential side effects.[3][4] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacodynamic and pharmacokinetic parameters, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound exerts its primary pharmacological effect through competitive antagonism of the histamine H1 receptor.[3][4] By binding to H1 receptors on various cell types, including those on endothelial cells, smooth muscle cells, and neurons, it blocks the action of endogenous histamine.[4] This blockade mitigates the classic symptoms of allergic reactions, such as increased capillary permeability, vasodilation, and sensory nerve stimulation, which manifest as swelling, redness, and itching.[4]

In addition to its antihistaminic activity, this compound also demonstrates anticholinergic effects by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors.[3] This action is responsible for some of its therapeutic effects, such as a reduction in secretions, but also contributes to side effects like dry mouth and blurred vision.[4] Furthermore, as a first-generation antihistamine, this compound can cross the blood-brain barrier and antagonize H1 receptors in the central nervous system, leading to its characteristic sedative effects.[4]

Pharmacodynamics

ParameterReceptor/TargetValue for this compoundSignificance
Binding Affinity (Ki) Histamine H1 ReceptorNot Available in searched literatureIndicates the concentration of the drug required to occupy 50% of the receptors. A lower Ki value signifies higher binding affinity.
Antagonist Potency (pA2) Muscarinic ReceptorsNot Available in searched literatureMeasures the potency of a competitive antagonist. A higher pA2 value indicates greater antagonist potency at muscarinic receptors, correlating with anticholinergic effects.
Sedative Effects Central Nervous System H1 ReceptorsQualitatively described as present, but quantitative data from specific psychomotor studies are not available in the searched literature.The ability to cross the blood-brain barrier and antagonize central H1 receptors leads to sedation, a hallmark of first-generation antihistamines.

Pharmacokinetics

The pharmacokinetic profile of this compound is characteristic of a first-generation antihistamine. It is reported to be rapidly absorbed after oral administration, with an onset of action typically within 15 to 30 minutes and peak effects observed around 1 to 2 hours post-administration.[1] It is known to undergo extensive metabolism in the liver, primarily through the cytochrome P450 enzyme system, before being excreted.[1] The duration of action is generally between 4 to 6 hours.[1] Detailed human pharmacokinetic parameters are not consistently reported in the available literature.

ParameterValue for this compoundGeneral Significance
Bioavailability (Oral) Not Available in searched literatureThe fraction of an orally administered dose that reaches systemic circulation.
Peak Plasma Concentration (Cmax) Not Available in searched literatureThe maximum concentration of the drug in the blood plasma.
Time to Peak Plasma Concentration (Tmax) ~1-2 hours[1]The time at which Cmax is reached.
Volume of Distribution (Vd) Not Available[1]The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Plasma Protein Binding Not Available[1]The extent to which a drug binds to proteins in the blood. A predicted bioavailability of 1 is noted in one database.[1]
Metabolism Extensive hepatic metabolism, primarily by the cytochrome P450 system.[1]The process of chemical modification of the drug by the body.
Elimination Half-life (t½) Not Available[1]The time required for the concentration of the drug in the body to be reduced by half.
Excretion Primarily via urine following hepatic metabolism.[1]The process by which the drug and its metabolites are removed from the body.

Signaling Pathways

The primary mechanism of action of this compound, H1 receptor antagonism, involves the blockade of the Gq/11 protein-coupled receptor signaling pathway. The binding of histamine to the H1 receptor typically activates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking the receptor, isothipendyl prevents this cascade.

H1_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Activates Isothipendyl Isothipendyl Hydrochloride Isothipendyl->H1R Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes NFkB NF-κB Pathway PLC->NFkB Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Allergic Response Ca_release->Cellular_Response PKC_activation->Cellular_Response NFkB->Cellular_Response

Histamine H1 receptor signaling pathway and its inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound's pharmacological profile are crucial for reproducible research. The following are representative protocols for key assays.

Protocol 1: Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor via a competitive radioligand binding assay.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells).

  • Radioligand: [³H]-mepyramine (a high-affinity H1 receptor antagonist).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • 96-well plates.

  • Scintillation counter.

Methodology:

  • Reaction Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-mepyramine, and varying concentrations of this compound.

  • Total and Non-specific Binding: For total binding wells, add only the radioligand and buffer. For non-specific binding wells, add the radioligand and a high concentration of a non-labeled H1 antagonist (e.g., unlabeled mepyramine).

  • Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: In Vitro Assay for Anticholinergic Activity (Schild Analysis)

Objective: To determine the antagonist potency (pA2 value) of this compound at muscarinic receptors using an isolated tissue preparation.

Materials:

  • Isolated Tissue: Guinea pig ileum or trachea, which are rich in muscarinic receptors.

  • Organ Bath Setup: With physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Isotonic Transducer and Data Acquisition System.

  • Muscarinic Agonist: Acetylcholine or carbachol.

  • Test Compound: this compound.

Methodology:

  • Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension until a stable baseline is achieved.

  • Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the muscarinic agonist to determine the EC50 value.

  • Antagonist Incubation: After washing the tissue and allowing it to return to baseline, incubate it with a known concentration of this compound for a predetermined period.

  • Agonist Concentration-Response Curve in the Presence of Antagonist: Generate a second cumulative concentration-response curve for the agonist in the presence of this compound.

  • Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other concentrations of this compound.

  • Data Analysis:

    • Calculate the dose ratio (DR) for each antagonist concentration. The DR is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

    • The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Experimental Workflows

A typical preclinical workflow for evaluating a potential antihistamine like this compound involves a series of in vitro and in vivo studies to characterize its efficacy and safety profile.

Preclinical_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_decision Decision Point receptor_binding Receptor Binding Assays (H1, Muscarinic, etc.) functional_assays Functional Assays (e.g., Calcium Flux, Schild Analysis) receptor_binding->functional_assays cyp_metabolism CYP450 Metabolism (Microsomes, Hepatocytes) functional_assays->cyp_metabolism pk_studies Pharmacokinetic Studies (Rodent, Non-rodent) cyp_metabolism->pk_studies efficacy_models Efficacy Models (e.g., Histamine-induced bronchoconstriction, Allergic rhinitis models) pk_studies->efficacy_models sedation_assessment Sedation/CNS Effects (e.g., Psychomotor tests) efficacy_models->sedation_assessment toxicology Toxicology Studies sedation_assessment->toxicology go_nogo Go/No-Go for Clinical Development toxicology->go_nogo

A generalized preclinical experimental workflow for the evaluation of an antihistamine.

Conclusion

This compound is a first-generation H1-antihistamine with a well-established qualitative pharmacological profile characterized by its antihistaminic, anticholinergic, and sedative effects. While specific quantitative data on its binding affinities, antagonist potencies, and human pharmacokinetic parameters are not extensively documented in publicly available literature, its mechanism of action and general properties align with other drugs in its class. The experimental protocols and workflows detailed in this guide provide a framework for the further in-depth characterization of this compound and similar compounds, which is essential for both research and drug development purposes. A comprehensive understanding of its pharmacological profile is critical for its safe and effective therapeutic application.

References

Isothipendyl Hydrochloride: An In-Depth Technical Guide to its Off-Target Binding Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothipendyl Hydrochloride, a first-generation phenothiazine (B1677639) H1-antihistamine, has a history of use in the symptomatic relief of allergic reactions.[1][2] As with many first-generation antihistamines, its clinical utility is accompanied by a notable side-effect profile, primarily driven by its interactions with a range of unintended biological targets.[3][4] This technical guide provides a comprehensive overview of the known off-target binding profile of this compound. Due to the limited availability of a comprehensive, publicly accessible screening panel dataset for Isothipendyl, this document synthesizes known pharmacological characteristics with generalized experimental protocols for assessing off-target liability. The objective is to provide a framework for researchers and drug development professionals to understand and evaluate the promiscuous binding characteristics of Isothipendyl and similar compounds.

Introduction

Isothipendyl is a competitive antagonist of the histamine (B1213489) H1 receptor, which forms the basis of its therapeutic action in allergic conditions.[1][2] However, its chemical structure, a phenothiazine derivative, confers a propensity for binding to other receptors, contributing to its known sedative and anticholinergic effects.[3][4][5] Understanding this off-target profile is crucial for a complete pharmacological assessment and for guiding the development of more selective antihistamines. This guide details the known off-target interactions and provides standardized methodologies for their investigation.

On-Target and Off-Target Binding Profile

Target FamilySpecific ReceptorExpected ActivityKnown/Associated Effects
Histamine H1 Receptor Antagonist (On-Target) Antihistaminic/Anti-allergic
MuscarinicM1, M2, M3, M4, M5AntagonistAnticholinergic (e.g., dry mouth, blurred vision, urinary retention)[3]
Serotonin (B10506)5-HT ReceptorsAntagonistPotential for mood alteration, appetite changes (Antiserotoninergic effects)[1]
Adrenergicα-Adrenergic ReceptorsAntagonistPotential for orthostatic hypotension, dizziness
DopamineD2-like ReceptorsAntagonistPotential for extrapyramidal symptoms (less pronounced than typical antipsychotics)

Detailed Experimental Protocols

The following sections describe standardized, representative radioligand binding assay protocols for key on- and off-target receptors relevant to the pharmacological profile of this compound. These protocols are based on established methodologies in the field and serve as a guide for researchers aiming to quantify the binding affinities of Isothipendyl or novel compounds at these targets.

Histamine H1 Receptor Binding Assay (On-Target)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the histamine H1 receptor.

  • Objective: To determine the inhibitory constant (Ki) of this compound for the human histamine H1 receptor.

  • Materials:

    • Receptor Source: Membranes from HEK293 cells stably expressing the recombinant human histamine H1 receptor.

    • Radioligand: [³H]-Pyrilamine (a selective H1 antagonist).

    • Test Compound: this compound.

    • Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM Mepyramine).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

    • Scintillation Cocktail.

    • Glass Fiber Filters (e.g., Whatman GF/B), pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, [³H]-Pyrilamine (at a concentration near its Kd), and varying concentrations of this compound.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Muscarinic Receptor Binding Assay (Off-Target)

This protocol outlines a method to assess the affinity of a test compound for the family of muscarinic acetylcholine (B1216132) receptors.

  • Objective: To determine the inhibitory constant (Ki) of this compound for human muscarinic receptors (M1-M5).

  • Materials:

    • Receptor Source: Membranes from CHO-K1 cells individually expressing recombinant human muscarinic M1, M2, M3, M4, or M5 receptors.

    • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

    • Test Compound: this compound.

    • Non-specific Binding Control: A high concentration of a non-radiolabeled muscarinic antagonist (e.g., 1 µM Atropine).

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • Wash Buffer: Cold PBS, pH 7.4.

    • Scintillation Cocktail.

    • Glass Fiber Filters.

  • Procedure:

    • Follow the same procedural steps as outlined for the Histamine H1 Receptor Binding Assay (Section 3.1), substituting the appropriate receptor source, radioligand, and non-specific binding control.

    • Incubation is typically performed at room temperature for 60-90 minutes.

  • Data Analysis:

    • Perform data analysis as described in Section 3.1 to determine the IC50 and Ki values for each muscarinic receptor subtype.

Serotonin (5-HT) Receptor Binding Assay (Off-Target)

This protocol provides a framework for evaluating the binding affinity of a test compound to various serotonin receptor subtypes.

  • Objective: To determine the inhibitory constant (Ki) of this compound for a panel of human serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C).

  • Materials:

    • Receptor Source: Membranes from cells expressing the specific recombinant human serotonin receptor subtype of interest.

    • Radioligands: A selection of subtype-selective radioligands, for example:

      • 5-HT1A: [³H]-8-OH-DPAT

      • 5-HT2A: [³H]-Ketanserin

      • 5-HT2C: [³H]-Mesulergine

    • Test Compound: this compound.

    • Non-specific Binding Control: A high concentration of a suitable non-radiolabeled serotonin receptor ligand (e.g., 10 µM Serotonin for 5-HT1A, 1 µM Spiperone for 5-HT2A/2C).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, often supplemented with other ions (e.g., MgCl2, CaCl2) depending on the receptor subtype.

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

    • Scintillation Cocktail.

    • Glass Fiber Filters.

  • Procedure:

    • Adapt the procedure from Section 3.1, using the specific materials for the serotonin receptor subtype being investigated.

    • Incubation times and temperatures may vary depending on the specific receptor and radioligand combination.

  • Data Analysis:

    • Calculate IC50 and Ki values as described in Section 3.1 for each serotonin receptor subtype tested.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the pharmacological assessment of this compound.

G Histamine H1 Receptor Signaling Pathway Isothipendyl Isothipendyl Hydrochloride H1R Histamine H1 Receptor Isothipendyl->H1R Antagonism Gq_protein Gq Protein H1R->Gq_protein Activation PLC Phospholipase C (PLC) Gq_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Figure 1: Simplified signaling pathway of the Histamine H1 receptor and the antagonistic action of Isothipendyl.

G Radioligand Binding Assay Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Receptor Membrane Preparation Incubation Combine Membranes, Radioligand, and Test Compound Receptor_Prep->Incubation Radioligand_Prep Radioligand Solution Radioligand_Prep->Incubation Compound_Prep Test Compound (Isothipendyl) Dilutions Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Figure 2: General workflow for a competitive radioligand binding assay.

Conclusion

This compound's off-target binding profile, particularly its affinity for muscarinic and serotonin receptors, is a key determinant of its clinical side-effect profile. While a comprehensive, publicly available dataset of its binding affinities across a wide range of receptors is elusive, the established pharmacological effects provide a clear indication of its promiscuous nature. The standardized experimental protocols and workflows presented in this guide offer a robust framework for the in-vitro characterization of Isothipendyl and other compounds with potential off-target liabilities. A thorough understanding of these off-target interactions is paramount for the safe use of existing medications and for the rational design of future therapeutic agents with improved selectivity and safety profiles. Future research efforts should aim to generate and publicly disseminate comprehensive off-target screening data for older drugs like Isothipendyl to provide a more complete picture of their pharmacological activity.

References

Isothipendyl Hydrochloride: An In-depth Technical Guide on its Potential as a Mast Cell Stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothipendyl Hydrochloride, a first-generation H1-antihistamine of the azaphenothiazine class, has long been utilized for its potent antiallergic and antipruritic properties.[1] While its primary mechanism of action is widely recognized as competitive antagonism of the histamine (B1213489) H1 receptor, emerging evidence suggests a broader role in the modulation of allergic responses through the stabilization of mast cells. This technical guide delves into the scientific underpinnings of this compound's potential as a mast cell stabilizer, providing a comprehensive overview of the relevant signaling pathways, detailed experimental protocols for in vitro evaluation, and a summary of available quantitative data on related compounds. This document aims to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for mast cell-mediated disorders.

Introduction: The Role of Mast Cells in Allergic Inflammation

Mast cells are critical effector cells in the pathophysiology of allergic and inflammatory diseases.[2] Upon activation by various stimuli, most notably the cross-linking of high-affinity IgE receptors (FcεRI), mast cells undergo degranulation, releasing a plethora of pre-formed and newly synthesized inflammatory mediators. These mediators, including histamine, proteases (e.g., tryptase and chymase), cytokines, and lipid mediators (e.g., prostaglandins (B1171923) and leukotrienes), are responsible for the clinical manifestations of allergic reactions, ranging from urticaria and allergic rhinitis to life-threatening anaphylaxis.

Mast cell stabilizers are a class of drugs that inhibit the degranulation of mast cells, thereby preventing the release of these potent inflammatory mediators.[3] While classic mast cell stabilizers like cromolyn (B99618) sodium and nedocromil (B1678009) have been in clinical use, there is a continuous search for novel agents with improved efficacy and broader applications. First-generation H1-antihistamines, including this compound, have been anecdotally observed to possess mast cell-stabilizing properties, a facet of their pharmacology that warrants deeper investigation.

This compound: A Profile

Isothipendyl is a first-generation H1-antihistamine belonging to the azaphenothiazine chemical class.[1] Its primary therapeutic effects are derived from its ability to competitively and reversibly block the action of histamine on H1 receptors.[1] Like other first-generation antihistamines, Isothipendyl can cross the blood-brain barrier, leading to potential sedative effects.

While direct and extensive quantitative data on the mast cell-stabilizing activity of this compound is limited in publicly available literature, its structural relatives and class of compounds (phenothiazine antihistamines) have been noted for their potent inhibitory effects on histamine release.[4] This suggests a strong scientific basis for investigating Isothipendyl's direct effects on mast cell function.

Putative Mechanism of Mast Cell Stabilization by this compound

The proposed mechanism for the mast cell-stabilizing effects of first-generation antihistamines, including Isothipendyl, centers on their ability to modulate intracellular calcium signaling. A critical step in mast cell degranulation is a sustained increase in intracellular calcium concentration ([Ca²⁺]i). This calcium influx is a downstream consequence of FcεRI aggregation and the subsequent activation of a complex signaling cascade.

Interference with Intracellular Calcium Mobilization

It is hypothesized that this compound may stabilize mast cells by interfering with one or more key events in the calcium signaling pathway. This could involve:

  • Inhibition of Phospholipase C (PLC): Activation of PLC is a pivotal step following FcεRI stimulation, leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium.

  • Blockade of Store-Operated Calcium Entry (SOCE): The depletion of intracellular calcium stores activates SOCE, a process that allows for the influx of extracellular calcium and is essential for sustained mast cell activation. First-generation antihistamines are thought to potentially interfere with this process.

By attenuating the rise in intracellular calcium, Isothipendyl could effectively uncouple the initial activation signal from the final degranulation event.

Signaling Pathways in Mast Cell Activation and Potential Intervention by Isothipendyl

The following diagrams, generated using the DOT language, illustrate the key signaling pathways in mast cell activation and the putative points of intervention for this compound.

MastCellActivation cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Allergen Allergen IgE IgE Allergen->IgE Binds FceRI FcεRI IgE->FceRI Cross-links Syk Syk FceRI->Syk Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes H1R H1 Receptor Isothipendyl Isothipendyl Hydrochloride H1R->Isothipendyl Blocks Isothipendyl->PLC Potential Inhibition Ca_cyto ↑ [Ca²⁺]i Isothipendyl->Ca_cyto Potential Inhibition of Influx LAT LAT Syk->LAT LAT->PLC IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Ca_ER->Ca_cyto Degranulation Degranulation (Histamine, etc.) Ca_cyto->Degranulation NFkB NF-κB PKC->NFkB Cytokine_Prod Cytokine Production NFkB->Cytokine_Prod

Caption: IgE-mediated mast cell activation pathway and potential points of inhibition by this compound.

Quantitative Data on Mast Cell Stabilization by Related Antihistamines

Compound ClassCompoundAssayStimulusCell TypeEndpointReported Activity
First-Generation Antihistamine Diphenhydramine (B27)DegranulationCompound 48/80Rat Peritoneal Mast CellsMorphological AssessmentSignificant reduction in degranulating cells at 100 µM and 1 mM
Second-Generation Antihistamine CetirizineDegranulationCompound 48/80Rat Peritoneal Mast CellsMorphological AssessmentSignificant reduction in degranulating cells at 100 µM and 1 mM (more potent than diphenhydramine at 1 mM)

This table is compiled from data on related compounds and serves as an illustrative guide. Further direct testing of this compound is required to establish its specific activity.

Detailed Experimental Protocols for In Vitro Evaluation

To facilitate further research into the mast cell-stabilizing properties of this compound, this section provides detailed methodologies for key in vitro experiments.

Mast Cell Culture
  • Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells are a commonly used and well-characterized mast cell line suitable for these assays.

  • Culture Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 4 mM L-glutamine.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

β-Hexosaminidase Release Assay (Marker of Degranulation)

This colorimetric assay quantifies the release of the granular enzyme β-hexosaminidase, which is co-released with histamine and serves as a reliable marker of mast cell degranulation.

BetaHexosaminidaseAssay cluster_0 Cell Preparation cluster_1 Treatment and Stimulation cluster_2 Measurement Seed 1. Seed RBL-2H3 cells in 96-well plate Sensitize 2. Sensitize with anti-DNP IgE (overnight) Seed->Sensitize Wash1 3. Wash with Tyrode's Buffer Sensitize->Wash1 Pretreat 4. Pretreat with Isothipendyl HCl (various concentrations, 30 min) Wash1->Pretreat Stimulate 5. Stimulate with DNP-HSA (antigen, 1 hour) Pretreat->Stimulate Collect 6. Collect supernatant Stimulate->Collect Add_Substrate 7. Add p-NAG substrate (1 hour) Collect->Add_Substrate Stop_Reaction 8. Add stop solution Add_Substrate->Stop_Reaction Read_Absorbance 9. Read absorbance at 405 nm Stop_Reaction->Read_Absorbance

Caption: Experimental workflow for the β-hexosaminidase release assay.

Protocol:

  • Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Sensitization: Sensitize the cells with 0.5 µg/mL anti-dinitrophenyl (DNP) IgE for 24 hours.

  • Washing: Wash the cells twice with Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM glucose, 20 mM HEPES, pH 7.4).

  • Pre-incubation with Isothipendyl: Add 180 µL of Tyrode's buffer to each well, followed by 20 µL of this compound at various concentrations. Incubate for 30 minutes at 37°C.

  • Stimulation: Initiate degranulation by adding 20 µL of DNP-human serum albumin (HSA) (100 ng/mL). For total release, add 20 µL of 0.5% Triton X-100. For spontaneous release, add 20 µL of buffer. Incubate for 1 hour at 37°C.

  • Sample Collection: Transfer 50 µL of the supernatant to a new 96-well plate.

  • Enzymatic Reaction: Add 50 µL of p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution (1 mM in 0.1 M citrate (B86180) buffer, pH 4.5) to each well and incubate for 1 hour at 37°C.

  • Stop Reaction: Add 200 µL of stop solution (0.1 M Na₂CO₃/NaHCO₃, pH 10.0).

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Calculation: The percentage of β-hexosaminidase release is calculated as: [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100.

Histamine Release Assay

This assay directly measures the amount of histamine released from mast cells into the supernatant using an enzyme immunoassay (EIA) or a fluorometric assay.

Protocol (General Steps for EIA):

  • Follow steps 1-5 of the β-hexosaminidase release assay.

  • Sample Collection: Collect the supernatant.

  • Acylation: Acylate the histamine in the samples and standards according to the manufacturer's instructions for the specific EIA kit.

  • ELISA: Perform the competitive ELISA as per the kit protocol.

  • Measurement: Read the absorbance at the appropriate wavelength.

  • Calculation: Calculate the histamine concentration in the samples based on the standard curve. The percentage of histamine release is calculated similarly to the β-hexosaminidase assay.

Intracellular Calcium Influx Assay

This assay utilizes a fluorescent calcium indicator, such as Fura-2 AM, to measure changes in intracellular calcium concentration upon mast cell stimulation.

CalciumInfluxAssay cluster_0 Cell Preparation cluster_1 Measurement Sensitize 1. Sensitize RBL-2H3 cells with anti-DNP IgE Load_Dye 2. Load cells with Fura-2 AM Sensitize->Load_Dye Wash 3. Wash to remove extracellular dye Load_Dye->Wash Baseline 4. Measure baseline fluorescence Wash->Baseline Add_Compound 5. Add Isothipendyl HCl Baseline->Add_Compound Add_Stimulus 6. Add DNP-HSA Add_Compound->Add_Stimulus Record 7. Record fluorescence changes Add_Stimulus->Record

Caption: Experimental workflow for the intracellular calcium influx assay.

Protocol:

  • Cell Preparation: Sensitize RBL-2H3 cells with anti-DNP IgE as described previously.

  • Dye Loading: Incubate the cells with 5 µM Fura-2 AM for 60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice to remove extracellular dye.

  • Measurement: Resuspend the cells in Tyrode's buffer and place them in a fluorometer.

  • Baseline Reading: Record the baseline fluorescence for 1-2 minutes.

  • Compound Addition: Add this compound at the desired concentration and record for 2-5 minutes.

  • Stimulation: Add DNP-HSA and continue recording the fluorescence for an additional 5-10 minutes.

  • Analysis: The ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm is calculated to determine the intracellular calcium concentration.

Future Directions and Conclusion

The existing evidence, primarily from the broader class of first-generation antihistamines, strongly suggests that this compound possesses mast cell-stabilizing properties that extend beyond its H1-receptor antagonism. However, to fully elucidate its therapeutic potential in this regard, further rigorous investigation is required.

Key areas for future research include:

  • Quantitative in vitro studies: Determining the IC₅₀ values of this compound for the inhibition of histamine and β-hexosaminidase release from various mast cell types (e.g., RBL-2H3, bone marrow-derived mast cells) using different stimuli.

  • Mechanistic studies: Elucidating the precise molecular targets of Isothipendyl within the mast cell signaling cascade, with a focus on its effects on PLC activity and store-operated calcium entry.

  • In vivo studies: Evaluating the efficacy of this compound in animal models of mast cell-dependent diseases, such as passive cutaneous anaphylaxis (PCA).

  • Comparative studies: Directly comparing the mast cell-stabilizing potency of this compound with other first and second-generation antihistamines, as well as classic mast cell stabilizers.

References

An In-Depth Technical Guide to the Sedative Effects of Isothipendyl Hydrochloride at a Molecular Level

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothipendyl hydrochloride, a first-generation azaphenothiazine antihistamine, exerts its sedative effects primarily through the competitive antagonism of histamine (B1213489) H1 receptors within the central nervous system (CNS).[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the sedative properties of this compound. It includes a summary of its binding affinity for various receptors, detailed experimental protocols for assessing its sedative effects, and a visualization of the key signaling pathways involved. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development.

Molecular Mechanism of Action

This compound's primary mechanism of sedative action is its ability to cross the blood-brain barrier and act as a potent antagonist at histamine H1 receptors in the central nervous system.[2][4] Histamine in the CNS is a key neurotransmitter involved in promoting wakefulness. By blocking the action of histamine at H1 receptors, Isothipendyl disrupts this wakefulness-promoting signal, leading to sedation.[2]

In addition to its primary antihistaminic activity, this compound also exhibits anticholinergic and some antiserotoninergic properties, which may contribute to its overall sedative and side-effect profile.[1][5]

Receptor Binding Profile
Receptor TargetInteractionImplication for Sedation
Histamine H1 Receptor Potent Antagonist[1]Primary mechanism of sedation by blocking the wakefulness-promoting effects of histamine in the CNS.[2]
Muscarinic Acetylcholine Receptors Antagonist (Anticholinergic)[3][5]May contribute to sedative effects and is responsible for anticholinergic side effects such as dry mouth and drowsiness.
Serotonin Receptors Antagonist (Antiserotoninergic)[5]Potential contribution to the overall sedative effect, although the specific receptor subtypes and significance are less characterized.

Table 1: Receptor Binding Profile of this compound

Downstream Signaling Pathways

The antagonism of the H1 receptor by Isothipendyl in the CNS initiates a signaling cascade that results in a reduction of neuronal excitability, contributing to sedation. A key mechanism involves the modulation of ion channels. Histamine, by acting on H1 receptors, typically reduces a background "leakage" potassium current, leading to neuronal depolarization and increased excitability. By blocking this action, Isothipendyl prevents the reduction of this potassium current, thus maintaining a more hyperpolarized state and reducing neuronal firing.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Isothipendyl Isothipendyl Hydrochloride H1R Histamine H1 Receptor Isothipendyl->H1R Blocks Histamine Histamine Histamine->H1R Binds & Activates Gq Gq Protein H1R->Gq Activates K_channel Leakage K+ Channel Neuronal_Activity Reduced Neuronal Excitability K_channel->Neuronal_Activity Maintains K+ Efflux (Hyperpolarization) PLC Phospholipase C (PLC) Gq->PLC Activates PLC->K_channel Inhibits (via downstream signaling) Sedation Sedation Neuronal_Activity->Sedation

Figure 1: H1 Receptor Antagonism Signaling Pathway.

Preclinical Assessment of Sedative Effects

The sedative properties of this compound can be quantitatively assessed in preclinical animal models using various behavioral tests.

Locomotor Activity Test

This test measures the spontaneous activity of an animal in a novel environment. A reduction in locomotor activity is indicative of a sedative effect.

Experimental Protocol: Open Field Test

  • Apparatus: An open field arena, which is a square or circular enclosure with walls to prevent escape. The arena is typically equipped with infrared beams or a video tracking system to monitor the animal's movement.[6][7][8]

  • Animals: Mice are commonly used. They should be acclimated to the testing room for at least 30-60 minutes before the experiment.[6][8]

  • Procedure:

    • Administer this compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection).

    • After a specified pre-treatment time, place the mouse in the center of the open field arena.[6]

    • Record the locomotor activity for a defined period (e.g., 15-60 minutes).[6]

    • Parameters measured include total distance traveled, number of line crossings, and time spent in the center versus the periphery of the arena.[9]

  • Data Analysis: Compare the locomotor activity of the drug-treated group with the control group. A statistically significant decrease in activity in the treated group suggests a sedative effect.

Start Start Acclimation Acclimate Mice (30-60 min) Start->Acclimation Drug_Admin Administer Isothipendyl or Vehicle Acclimation->Drug_Admin Placement Place Mouse in Open Field Arena Drug_Admin->Placement Recording Record Locomotor Activity (15-60 min) Placement->Recording Analysis Analyze Data: - Total Distance - Line Crossings - Center Time Recording->Analysis End End Analysis->End

Figure 2: Open Field Test Workflow.
Potentiation of Pentobarbital-Induced Sleeping Time

This assay assesses the ability of a compound to enhance the hypnotic effect of a sub-hypnotic dose of a barbiturate (B1230296) like pentobarbital (B6593769). An increase in the duration of sleep indicates a sedative or hypnotic-potentiating effect.

Experimental Protocol: Pentobarbital-Induced Sleeping Time Potentiation

  • Animals: Mice are typically used. They should be fasted for a period before the experiment.[10]

  • Procedure:

    • Administer this compound or vehicle control to the mice.[11][12]

    • After a specified pre-treatment time (e.g., 30-60 minutes), administer a sub-hypnotic or hypnotic dose of pentobarbital sodium (e.g., 30-50 mg/kg, i.p.).[10][11][13]

    • Record the time of loss of the righting reflex (sleep onset) and the time of its return (awakening). The duration of sleep is the time between these two events.[11]

  • Data Analysis: Compare the duration of sleep in the drug-treated group with the control group. A significant increase in sleeping time in the Isothipendyl-treated group indicates a sedative-hypnotic effect.

Start Start Drug_Admin Administer Isothipendyl or Vehicle Start->Drug_Admin Pentobarbital_Admin Administer Pentobarbital Drug_Admin->Pentobarbital_Admin Observe_Sleep Observe for Loss and Return of Righting Reflex Pentobarbital_Admin->Observe_Sleep Record_Time Record Sleep Onset and Duration Observe_Sleep->Record_Time Analysis Compare Sleep Duration between Groups Record_Time->Analysis End End Analysis->End

Figure 3: Sleeping Time Potentiation Workflow.

Radioligand Binding Assay

To quantify the binding affinity of this compound for the histamine H1 receptor, a competitive radioligand binding assay is employed.

Experimental Protocol: Histamine H1 Receptor Binding Assay

  • Materials:

    • Membrane Preparation: Membranes from cells expressing the histamine H1 receptor (e.g., HEK293 or CHO cells).[5]

    • Radioligand: A radiolabeled H1 receptor antagonist, such as [³H]-mepyramine.[5]

    • Test Compound: this compound.

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[5]

  • Procedure:

    • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with cold assay buffer to remove non-specifically bound radioligand.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant. A lower Ki value indicates a higher binding affinity.

Start Start Preparation Prepare H1 Receptor Membranes Start->Preparation Incubation Incubate Membranes with Radioligand & Isothipendyl Preparation->Incubation Filtration Separate Bound & Free Ligand by Filtration Incubation->Filtration Quantification Quantify Radioactivity Filtration->Quantification Analysis Calculate IC50 and Ki Quantification->Analysis End End Analysis->End

Figure 4: Radioligand Binding Assay Workflow.

Conclusion

The sedative effects of this compound are primarily mediated by its antagonism of histamine H1 receptors in the central nervous system. This action disrupts the wakefulness-promoting signals of histamine, leading to a state of sedation. Its anticholinergic properties may also play a contributing role. The preclinical evaluation of these sedative effects can be reliably conducted using behavioral models such as the open field test and the potentiation of pentobarbital-induced sleeping time. The binding affinity of Isothipendyl to its target receptors can be quantified using radioligand binding assays. A thorough understanding of these molecular and behavioral aspects is crucial for the continued research and development of CNS-acting pharmaceuticals.

References

Isothipendyl Hydrochloride: A Technical Guide for Studying Histamine-Mediated Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothipendyl Hydrochloride is a first-generation H1-antihistamine that serves as a valuable pharmacological tool for the investigation of histamine-mediated signaling pathways. As a competitive antagonist of the histamine (B1213489) H1 receptor, it provides a mechanism to probe the intricacies of Gq/11 protein-coupled receptor activation and the subsequent downstream signaling cascades. This technical guide offers an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its use in key assays, and a summary of its pharmacological properties. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound as a research compound in the study of histamine signaling.

Introduction

Histamine, a biogenic amine, plays a pivotal role in a myriad of physiological and pathological processes, including allergic reactions, inflammation, gastric acid secretion, and neurotransmission.[1] Its effects are mediated through four distinct G-protein coupled receptors (GPCRs), designated H1, H2, H3, and H4. The histamine H1 receptor is of particular interest in the context of allergic and inflammatory responses. Upon activation by histamine, the H1 receptor couples to the Gq/11 family of G-proteins, initiating a signaling cascade that is central to the manifestation of allergic symptoms.[2]

This compound is a first-generation azaphenothiazine H1-receptor antagonist.[2][3] By competitively binding to the H1 receptor, it effectively blocks the actions of histamine, thereby preventing the initiation of the downstream signaling events.[1][4] This property makes this compound an invaluable tool for dissecting the molecular mechanisms of H1 receptor-mediated signaling. Furthermore, as a first-generation antihistamine, it is known to cross the blood-brain barrier, leading to sedative effects, and also exhibits anticholinergic properties by blocking muscarinic acetylcholine (B1216132) receptors.[1][5] These characteristics, while contributing to its side-effect profile in a clinical context, provide additional avenues for research into the broader pharmacological effects of this class of compounds.

This guide provides a comprehensive resource for researchers utilizing this compound to study histamine-mediated signaling, offering detailed experimental protocols and a framework for data interpretation.

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the histamine H1 receptor.[1][4] In the absence of an antagonist, histamine binding to the H1 receptor induces a conformational change, leading to the activation of the associated Gq/11 protein. This activation involves the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer. The activated Gαq-GTP then stimulates the membrane-bound enzyme Phospholipase C (PLC).

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key event in mediating cellular responses to histamine, such as smooth muscle contraction and increased vascular permeability. Simultaneously, DAG remains in the plasma membrane and, in conjunction with the elevated Ca2+, activates Protein Kinase C (PKC). Activated PKC phosphorylates a variety of downstream target proteins, leading to the modulation of gene expression and other cellular processes, including the activation of the NF-κB signaling pathway, which plays a critical role in the inflammatory response.

This compound, by binding to the H1 receptor, prevents histamine from initiating this cascade, thus inhibiting the production of IP3 and DAG, the subsequent release of intracellular calcium, and the activation of PKC.

Signaling Pathway Diagram

Histamine_Signaling_Pathway cluster_intracellular Intracellular Space Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds & Activates Isothipendyl Isothipendyl Hydrochloride Isothipendyl->H1R Binds & Inhibits Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Cytosolic Ca2+ ER->Ca2_cyto Ca2+ Release Ca2_ER Ca2+ Ca2_cyto->PKC Activates NFkB NF-κB Activation PKC->NFkB Leads to Cellular_Response Cellular Response (e.g., Inflammation) NFkB->Cellular_Response

Caption: Histamine H1 receptor signaling pathway and the inhibitory action of this compound.

Quantitative Data

While this compound is a well-established H1-antihistamine, specific quantitative data such as Ki (binding affinity), pA2 (functional antagonism), and IC50 (half-maximal inhibitory concentration) values are not consistently reported in readily accessible public literature. The following tables provide a template for the key pharmacological parameters used to characterize H1-antihistamines. Researchers are encouraged to determine these values for this compound in their specific experimental systems using the protocols outlined in this guide. For comparative purposes, typical ranges for first-generation antihistamines are provided where available.

Table 1: Receptor Binding Affinity

CompoundReceptorRadioligandKi (nM)Source / Comments
Isothipendyl HCl Human H1 [3H]-Pyrilamine Not Available To be determined experimentally.
Comparative CompoundHuman H1[3H]-Pyrilamine1-10Typical range for first-generation antihistamines.

Table 2: Functional Antagonist Potency

CompoundAssay SystemAgonistpA2 ValueSource / Comments
Isothipendyl HCl Guinea Pig Ileum Histamine Not Available To be determined experimentally.
Comparative CompoundGuinea Pig IleumHistamine8.5 - 9.5Typical range for potent first-generation antihistamines.

Table 3: Inhibition of Downstream Signaling

CompoundAssayIC50Source / Comments
Isothipendyl HCl Histamine-induced Ca2+ influx Not Available To be determined experimentally.
Isothipendyl HCl Histamine release from mast cells Not Available To be determined experimentally.
Isothipendyl HCl NF-κB Activation Not Available To be determined experimentally.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to characterize the interaction of this compound with the histamine H1 receptor and its effect on downstream signaling.

Radioligand Binding Assay for H1 Receptor Affinity (Ki Determination)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human histamine H1 receptor

  • Cell harvesting buffer (e.g., PBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand: [3H]-Pyrilamine (Mepyramine)

  • Non-specific binding control: High concentration of an unlabeled H1 antagonist (e.g., 10 µM Mepyramine)

  • This compound stock solution

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Membrane Preparation:

    • Culture cells expressing the H1 receptor to confluency.

    • Harvest cells and wash with cold PBS.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Membrane preparation + [3H]-Pyrilamine + Assay buffer.

      • Non-specific Binding: Membrane preparation + [3H]-Pyrilamine + High concentration of unlabeled Mepyramine.

      • Competitive Binding: Membrane preparation + [3H]-Pyrilamine + a range of concentrations of this compound.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the H1 receptor.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing H1R) start->prep_membranes setup_assay Set up Assay Plate: - Total Binding - Non-specific Binding - Competitive Binding (Isothipendyl) prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter_wash Filter and Wash to Separate Bound/Free Ligand incubate->filter_wash quantify Quantify Radioactivity (Scintillation Counting) filter_wash->quantify analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay to determine Ki.

Calcium Imaging Assay for Functional Antagonism

This protocol describes how to measure the ability of this compound to inhibit histamine-induced intracellular calcium mobilization.

Materials:

  • HEK293 or other suitable cells expressing the human H1 receptor

  • Cell culture medium

  • Black, clear-bottom 96-well microplates

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Probenecid (an anion-exchange transport inhibitor)

  • Histamine stock solution

  • This compound stock solution

  • Fluorescence microplate reader with automated injection capabilities

Protocol:

  • Cell Plating:

    • Seed cells into black, clear-bottom 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution containing Fluo-4 AM and Probenecid in Assay Buffer.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.

    • Wash the cells with Assay Buffer to remove excess dye.

  • Compound Pre-incubation:

    • Add varying concentrations of this compound to the respective wells and incubate for 15-30 minutes. Include a vehicle control.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence microplate reader.

    • Record a baseline fluorescence reading for a short period.

    • Inject a solution of histamine into the wells to achieve a final concentration that elicits a submaximal response (e.g., EC80).

    • Continue to record the fluorescence signal for several minutes to capture the calcium transient.

  • Data Analysis:

    • Measure the peak fluorescence intensity for each well.

    • Normalize the data to the baseline fluorescence.

    • Plot the percentage of inhibition of the histamine response against the log concentration of this compound.

    • Determine the IC50 value from the resulting dose-response curve.

Experimental Workflow: Calcium Imaging Assay

Calcium_Imaging_Workflow start Start plate_cells Plate Cells in 96-well Plate start->plate_cells load_dye Load Cells with Calcium Indicator Dye (e.g., Fluo-4 AM) plate_cells->load_dye pre_incubate Pre-incubate with This compound load_dye->pre_incubate measure_fluorescence Measure Fluorescence: - Record Baseline - Inject Histamine - Record Calcium Transient pre_incubate->measure_fluorescence analyze Data Analysis: - Normalize Data - Determine IC50 measure_fluorescence->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for Isothipendyl Hydrochloride in Cell-Based Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothipendyl Hydrochloride is a first-generation antihistamine, acting as a potent and competitive antagonist of the histamine (B1213489) H1 receptor.[1][2][3][4][5] As an azaphenothiazine derivative, it also exhibits anticholinergic and sedative properties.[2] The primary mechanism of action involves the blockade of histamine H1 receptors, which are G-protein coupled receptors (GPCRs) that play a central role in allergic and inflammatory responses.[3] Understanding the functional consequences of H1 receptor antagonism by Isothipendyl is crucial for its pharmacological characterization and the development of novel therapeutics.

These application notes provide a detailed protocol for a common cell-based functional assay to characterize the antagonist activity of this compound at the human histamine H1 receptor. The featured assay is a calcium flux assay, which measures the inhibition of histamine-induced intracellular calcium mobilization.

Mechanism of Action and Signaling Pathway

The histamine H1 receptor is a Gq-coupled GPCR. Upon binding of an agonist like histamine, the Gαq subunit activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This transient increase in intracellular calcium concentration ([Ca2+]i) can be detected using calcium-sensitive fluorescent dyes.

Isothipendyl, as a competitive antagonist, binds to the H1 receptor but does not activate it, thereby preventing histamine from binding and initiating the downstream signaling cascade.

Histamine H1 Receptor Signaling Pathway Diagram

H1_Signaling_Pathway cluster_membrane Cell Membrane Histamine Histamine (Agonist) H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds and Activates Isothipendyl Isothipendyl HCl (Antagonist) Isothipendyl->H1R Binds and Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Cellular_Response Cellular Response Ca2_release->Cellular_Response Initiates

Caption: Histamine H1 Receptor Signaling Pathway.

Quantitative Data Summary

ParameterDescriptionExpected Value/Range
Histamine EC50 The concentration of histamine that elicits a half-maximal increase in intracellular calcium.10 nM - 100 nM
Isothipendyl HCl IC50 The concentration of this compound that inhibits 50% of the response to a fixed concentration of histamine (typically the EC80).1 nM - 50 nM (estimated)
Ki (inhibition constant) The equilibrium dissociation constant for the binding of this compound to the H1 receptor.0.5 nM - 20 nM (estimated)
Optimal Concentration Range The recommended range of this compound concentrations for generating a dose-response curve.0.1 nM to 1 µM

Experimental Protocols

Cell Line Selection and Culture

A suitable cell line for this assay is a human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cell line stably expressing the human histamine H1 receptor. These cell lines provide a robust and reproducible system for studying H1 receptor function.

  • Cell Line: HEK293-H1R or CHO-H1R

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or hygromycin B) to maintain receptor expression.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Calcium Flux Assay Protocol

This protocol outlines the steps for measuring the inhibitory effect of this compound on histamine-induced calcium mobilization using a fluorescent calcium indicator.

Materials:

  • HEK293-H1R or CHO-H1R cells

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Probenecid (optional, to prevent dye leakage)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Histamine stock solution (e.g., 10 mM in water or PBS)

  • 96-well, black-walled, clear-bottom microplates

  • Fluorescence microplate reader with automated liquid handling capabilities

Experimental Workflow Diagram:

Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells in 96-well Plate Incubation_24h 2. Incubate for 24h Cell_Seeding->Incubation_24h Dye_Loading 3. Load Cells with Calcium Dye Incubation_24h->Dye_Loading Incubation_Dye 4. Incubate (e.g., 1h at 37°C) Dye_Loading->Incubation_Dye Wash 5. Wash Cells Incubation_Dye->Wash Add_Isothipendyl 6. Add Isothipendyl HCl Dilutions Wash->Add_Isothipendyl Incubation_Antagonist 7. Incubate (e.g., 15-30 min) Add_Isothipendyl->Incubation_Antagonist Add_Histamine 8. Add Histamine (EC80) Incubation_Antagonist->Add_Histamine Measure_Fluorescence 9. Measure Fluorescence Add_Histamine->Measure_Fluorescence Plot_Data 10. Plot Dose-Response Curve Measure_Fluorescence->Plot_Data Calculate_IC50 11. Calculate IC50 Plot_Data->Calculate_IC50

Caption: Experimental Workflow for the Calcium Flux Assay.

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well, black-walled, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C and 5% CO2.

  • Compound Preparation:

    • Prepare a dilution series of this compound in Assay Buffer. A typical 8-point dilution series might range from 1 µM down to 0.1 nM.

    • Prepare a solution of histamine in Assay Buffer at a concentration corresponding to its EC80 (the concentration that gives 80% of the maximal response). This concentration should be predetermined in a separate agonist dose-response experiment.

  • Dye Loading:

    • Prepare the calcium indicator dye loading solution according to the manufacturer's instructions. For Fluo-4 AM, a typical final concentration is 2-5 µM. Probenecid (e.g., 2.5 mM) can be included to improve dye retention.

    • Aspirate the culture medium from the cell plate and wash each well with 100 µL of Assay Buffer.

    • Add 50 µL of the dye loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.

  • Assay Measurement:

    • After incubation, wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye.

    • Add 50 µL of the appropriate this compound dilution (or vehicle control) to each well.

    • Incubate for 15-30 minutes at room temperature, protected from light.

    • Place the plate in the fluorescence microplate reader.

    • Set the instrument to record fluorescence (e.g., Ex/Em = 494/516 nm for Fluo-4).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to add 25 µL of the EC80 histamine solution to each well.

    • Immediately begin recording the fluorescence signal for 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data by setting the response in the absence of histamine as 0% and the response with histamine (no antagonist) as 100%.

    • Plot the normalized response as a function of the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cytotoxicity Assay (Optional but Recommended)

It is important to ensure that the observed inhibitory effects are not due to cytotoxicity of this compound at the concentrations tested. A simple cytotoxicity assay, such as the MTT or LDH release assay, can be performed in parallel.

Procedure Outline:

  • Seed cells in a 96-well plate as described for the calcium flux assay.

  • Treat the cells with the same concentrations of this compound used in the functional assay.

  • Incubate for a period similar to the total duration of the functional assay.

  • Perform the cytotoxicity assay according to the manufacturer's protocol.

  • Cell viability should not be significantly reduced at the concentrations where functional inhibition is observed.

Troubleshooting

IssuePossible CauseSuggested Solution
High background fluorescence Incomplete removal of extracellular dye.Increase the number of wash steps after dye loading. Ensure the wash buffer is at room temperature.
Low signal-to-noise ratio Low receptor expression; suboptimal dye loading; low cell number.Verify receptor expression. Optimize dye concentration and loading time. Increase cell seeding density.
High well-to-well variability Uneven cell seeding; inconsistent pipetting.Ensure a single-cell suspension before seeding. Use a multichannel pipette for reagent addition and be consistent with technique.
No inhibition by Isothipendyl Incorrect compound concentration; degradation of the compound.Verify the concentration of the stock solution. Prepare fresh dilutions for each experiment.

Conclusion

This document provides a comprehensive guide for the use of this compound in cell-based functional assays. The detailed protocol for the calcium flux assay allows for the robust determination of the inhibitory potency of Isothipendyl at the histamine H1 receptor. By following these guidelines, researchers can effectively characterize the pharmacological properties of this compound and similar compounds in a physiologically relevant context.

References

Application Notes and Protocols for In Vivo Study of Isothipendyl Hydrochloride in Allergic Dermatitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic contact dermatitis (ACD) is a common inflammatory skin condition characterized by a T-cell-mediated delayed-type hypersensitivity reaction.[1][2] Preclinical in vivo models are essential for the evaluation of novel therapeutics for ACD. The oxazolone-induced contact hypersensitivity (CHS) model in mice is a widely used and reproducible model that mimics key aspects of human ACD, including sensitization and elicitation phases.[3][4] Isothipendyl hydrochloride, a first-generation H1-antihistamine, possesses antihistaminic and anticholinergic properties, making it a candidate for alleviating the pruritus and inflammation associated with allergic dermatitis.[5][6][7] This document provides a detailed protocol for an in vivo study designed to evaluate the efficacy of a topical formulation of this compound in a murine model of oxazolone-induced allergic dermatitis.

Signaling Pathways in Allergic Dermatitis

The pathogenesis of allergic dermatitis involves a complex interplay of immune cells and inflammatory mediators. A key player in the immediate hypersensitivity component and pruritus is histamine (B1213489), which exerts its effects through histamine receptors. This compound, as a histamine H1 receptor antagonist, is expected to mitigate these effects.

Histamine H1 Receptor Signaling Pathway cluster_cell Mast Cell / Sensory Neuron cluster_drug Pharmacological Intervention Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq11 Gαq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates NFkB NF-κB Activation PKC->NFkB ProInflammatory Pro-inflammatory Mediators NFkB->ProInflammatory Upregulates Isothipendyl Isothipendyl Hydrochloride Isothipendyl->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Design and Workflow

The study will employ an oxazolone-induced contact hypersensitivity model in mice. The workflow is divided into sensitization, challenge, and evaluation phases.

Experimental Workflow cluster_setup Study Setup cluster_phase1 Sensitization Phase cluster_phase2 Challenge & Treatment Phase cluster_phase3 Evaluation Phase Animals Male BALB/c Mice (6-8 weeks old) Groups Group Allocation (n=8-10/group) - Naive (No treatment) - Vehicle Control - Isothipendyl HCl (e.g., 1% topical) - Positive Control (e.g., Dexamethasone) Animals->Groups Day0 Day 0: Sensitization Groups->Day0 Sensitization Apply 2% Oxazolone (B7731731) to shaved abdomen Day0->Sensitization Day7 Day 7: Challenge & Treatment Treatment Topical application of Vehicle, Isothipendyl HCl, or Positive Control to right ear Day7->Treatment Challenge Apply 1% Oxazolone to right ear Treatment->Challenge 30 min prior Day8 Day 8 (24h post-challenge): Endpoint Analysis Endpoints 1. Ear Swelling Measurement 2. Ear Punch Biopsy for Weight 3. Histological Analysis 4. Cytokine Analysis (ELISA) 5. Immune Cell Profiling (Flow Cytometry) Day8->Endpoints

Caption: Oxazolone-Induced Allergic Dermatitis Workflow.

Quantitative Data Summary

The following tables provide a template for summarizing the expected quantitative data from the study. Values are hypothetical and for illustrative purposes.

Table 1: Effect of this compound on Ear Swelling and Weight

Treatment GroupEar Thickness Increase (mm)Ear Punch Weight (mg)% Inhibition of Edema
Naive0.05 ± 0.018.5 ± 0.5-
Vehicle Control0.25 ± 0.0415.2 ± 1.10%
Isothipendyl HCl (1%)0.14 ± 0.0311.3 ± 0.844%
Dexamethasone (0.1%)0.09 ± 0.029.7 ± 0.664%
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.

Table 2: Histopathological Scoring of Ear Tissue

Treatment GroupEpidermal HyperplasiaDermal EdemaInflammatory Cell InfiltrationTotal Score (0-9)
Naive0.1 ± 0.10.2 ± 0.10.2 ± 0.10.5 ± 0.3
Vehicle Control2.5 ± 0.32.8 ± 0.22.9 ± 0.38.2 ± 0.8
Isothipendyl HCl (1%)1.4 ± 0.21.5 ± 0.31.6 ± 0.24.5 ± 0.7
Dexamethasone (0.1%)0.8 ± 0.20.9 ± 0.20.7 ± 0.12.4 ± 0.5
Data are presented as mean ± SEM. Scoring scale: 0=none, 1=mild, 2=moderate, 3=severe. *p < 0.05 compared to Vehicle Control.

Table 3: Cytokine Levels in Ear Tissue Homogenate

Treatment GroupIL-4 (pg/mg protein)IFN-γ (pg/mg protein)
Naive25 ± 515 ± 4
Vehicle Control150 ± 2080 ± 12
Isothipendyl HCl (1%)85 ± 1550 ± 10
Dexamethasone (0.1%)40 ± 830 ± 6
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.

Detailed Experimental Protocols

Animal Model: Oxazolone-Induced Contact Hypersensitivity
  • Animals: Male BALB/c mice, 6-8 weeks old.

  • Sensitization (Day 0):

    • Anesthetize mice (e.g., isoflurane).

    • Shave a 2x2 cm area on the abdomen.

    • Topically apply 50 µL of 2% (w/v) oxazolone (in acetone:olive oil, 4:1) to the shaved abdomen.[3]

  • Challenge and Treatment (Day 7):

    • Measure the baseline thickness of the right ear using a digital micrometer.

    • Topically apply the test article (20 µL of vehicle, this compound 1% formulation, or Dexamethasone 0.1% formulation) to both the inner and outer surfaces of the right ear.

    • After 30 minutes, apply 20 µL of 1% (w/v) oxazolone (in acetone:olive oil, 4:1) to the right ear.[3]

Evaluation of Ear Swelling
  • Procedure (Day 8, 24 hours post-challenge):

    • Measure the thickness of the right ear.

    • Calculate the increase in ear thickness by subtracting the baseline measurement (Day 7) from the final measurement (Day 8).

    • For ear weight, euthanize the mice and use a 6mm dermal biopsy punch to collect a sample from the ear. Weigh the sample on an analytical balance.[8]

Histological Analysis
  • Procedure:

    • Fix ear tissue samples in 10% neutral buffered formalin for 24 hours.

    • Process tissues, embed in paraffin, and section at 5 µm thickness.

    • Stain sections with Hematoxylin and Eosin (H&E).

    • Evaluate slides under a light microscope by a blinded pathologist for epidermal hyperplasia, dermal edema, and inflammatory cell infiltration using a scoring system (0=none, 1=mild, 2=moderate, 3=severe).[5][9]

Cytokine Analysis by ELISA
  • Procedure:

    • Homogenize ear tissue samples in a lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate and collect the supernatant.

    • Determine the total protein concentration of the supernatant (e.g., using a BCA assay).

    • Quantify the levels of IL-4 and IFN-γ in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[10][11]

    • Normalize cytokine concentrations to the total protein concentration.

Immune Cell Profiling by Flow Cytometry
  • Procedure:

    • Collect ear tissue and separate the dermis and epidermis by enzymatic digestion (e.g., with dispase and collagenase).[1][3]

    • Prepare single-cell suspensions from the separated tissues.

    • Stain the cells with a cocktail of fluorescently-labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8 for T-cells; CD45 for leukocytes).

    • Acquire data on a flow cytometer.

    • Analyze the data to quantify the infiltration of different immune cell populations into the skin.[1][12]

Conclusion

This comprehensive protocol provides a robust framework for the in vivo evaluation of this compound for the treatment of allergic dermatitis. The use of the oxazolone-induced CHS model, combined with a multi-faceted approach to endpoint analysis, will allow for a thorough assessment of the compound's efficacy in reducing inflammation and modulating the underlying immune response. The provided data tables and diagrams serve as a guide for data presentation and conceptual understanding of the experimental design.

References

Application Notes and Protocols for the Quantitative Analysis of Isothipendyl Hydrochloride in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothipendyl hydrochloride is a first-generation antihistamine of the azaphenothiazine class, primarily known for its H1 receptor antagonism. It is utilized for its antipruritic and antiallergic properties. The quantitative analysis of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantitative determination of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Mechanism of Action and Metabolism

This compound primarily exerts its therapeutic effects by acting as a competitive antagonist at the histamine (B1213489) H1 receptor. This action blocks the effects of endogenous histamine, thereby alleviating allergic symptoms. Additionally, it possesses anticholinergic properties. Isothipendyl undergoes hepatic metabolism, primarily through the cytochrome P450 enzyme system, before its excretion, mainly in the urine.

Signaling Pathway of this compound

isothipendyl_pathway cluster_membrane Cell Membrane H1_receptor Histamine H1 Receptor Allergic_Response Allergic Response (e.g., itching, vasodilation) H1_receptor->Allergic_Response Activates Histamine Histamine Histamine->H1_receptor Binds to Isothipendyl Isothipendyl Hydrochloride Isothipendyl->H1_receptor Blocks caption Isothipendyl blocks histamine binding to H1 receptors.

Caption: Mechanism of H1 receptor antagonism by Isothipendyl.

Quantitative Data Summary

Table 1: Illustrative HPLC-UV Method Validation Parameters

ParameterSpecificationResult
Linearity Range10 - 1000 ng/mLr² > 0.995
LLOQ10 ng/mL---
Accuracy85 - 115%Within limits
Precision (Intra-day)RSD ≤ 15%< 10%
Precision (Inter-day)RSD ≤ 15%< 12%
Recovery> 80%~85%
Stability (Freeze-Thaw)Within ±15% of nominalStable for 3 cycles
Stability (Short-term)Within ±15% of nominalStable for 24h at RT

Table 2: Illustrative LC-MS/MS Method Validation Parameters

ParameterSpecificationResult
Linearity Range0.5 - 500 ng/mLr² > 0.998
LLOQ0.5 ng/mL---
Accuracy85 - 115%Within limits
Precision (Intra-day)RSD ≤ 15%< 8%
Precision (Inter-day)RSD ≤ 15%< 10%
RecoveryConsistent and reproducible> 90%
Matrix EffectMonitoredWithin acceptable limits
Stability (Long-term)Within ±15% of nominalStable for 1 month at -80°C

Table 3: Illustrative UV-Visible Spectrophotometry Method Validation Parameters

ParameterSpecificationResult
Linearity Range2 - 20 µg/mLr² > 0.990
LOD0.5 µg/mL---
LOQ2 µg/mL---
Accuracy90 - 110%Within limits
Precision (Intra-day)RSD ≤ 10%< 5%
Precision (Inter-day)RSD ≤ 10%< 7%

Experimental Protocols

HPLC-UV Method for Quantification in Human Plasma

This protocol describes a High-Performance Liquid Chromatography method with UV detection for the quantification of this compound in human plasma.

a. Sample Preparation (Protein Precipitation)

hplc_sample_prep plasma 1. Plasma Sample (200 µL) + Internal Standard precipitate 2. Add 600 µL Acetonitrile (B52724) (Protein Precipitation) plasma->precipitate vortex 3. Vortex (2 min) precipitate->vortex centrifuge 4. Centrifuge (10 min, 10,000 rpm) vortex->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant evaporate 6. Evaporate to Dryness (Nitrogen Stream, 40°C) supernatant->evaporate reconstitute 7. Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject 8. Inject into HPLC System reconstitute->inject caption HPLC-UV Sample Preparation Workflow.

Caption: HPLC-UV Sample Preparation Workflow.

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Spike with an appropriate internal standard (e.g., a structurally similar compound not present in the sample).

  • Add 600 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the HPLC system.

b. Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile : 25 mM Potassium Dihydrogen Phosphate (B84403) buffer (pH adjusted to 3.5 with phosphoric acid) (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection: 254 nm

c. Method Validation

The method should be validated according to ICH or FDA guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.

LC-MS/MS Method for Quantification in Urine

This protocol outlines a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry method for the quantification of this compound in urine.

a. Sample Preparation (Solid-Phase Extraction - SPE)

lcms_sample_prep urine 1. Urine Sample (500 µL) + Internal Standard + Buffer spe_condition 2. Condition SPE Cartridge (Methanol, then Water) urine->spe_condition spe_load 3. Load Sample onto SPE Cartridge spe_condition->spe_load spe_wash 4. Wash Cartridge (e.g., 5% Methanol (B129727) in Water) spe_load->spe_wash spe_elute 5. Elute Analyte (e.g., Methanol with 2% Formic Acid) spe_wash->spe_elute evaporate 6. Evaporate Eluate to Dryness spe_elute->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute inject 8. Inject into LC-MS/MS reconstitute->inject caption LC-MS/MS Sample Preparation Workflow.

Caption: LC-MS/MS Sample Preparation Workflow.

  • To 500 µL of urine, add an internal standard (preferably a stable isotope-labeled version of Isothipendyl).

  • Add 500 µL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0).

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the prepared urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute Isothipendyl with 1 mL of methanol containing 2% formic acid.

  • Evaporate the eluate to dryness under a nitrogen stream at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

b. LC-MS/MS Conditions

  • LC System: Waters ACQUITY UPLC I-Class or equivalent

  • Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by direct infusion of Isothipendyl and the internal standard.

c. Method Validation

A full validation according to regulatory guidelines is required, with a particular focus on matrix effects, in addition to linearity, accuracy, precision, and stability.

UV-Visible Spectrophotometry for Bulk and Spiked Serum

This protocol is suitable for the determination of higher concentrations of this compound, typically in bulk drug analysis or in spiked serum samples for preliminary studies.

a. Sample Preparation (for Spiked Serum)

  • Spike a known volume of drug-free serum with a known concentration of this compound.

  • Perform a liquid-liquid extraction by adding an equal volume of a suitable organic solvent (e.g., a mixture of diethyl ether and dichloromethane).

  • Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Separate the organic layer and evaporate it to dryness.

  • Reconstitute the residue in a known volume of 0.1 M HCl.

b. Spectrophotometric Measurement

  • Spectrophotometer: Shimadzu UV-1800 or equivalent

  • Solvent/Blank: 0.1 M Hydrochloric Acid

  • Wavelength Scan: Perform a scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax) for this compound in 0.1 M HCl.

  • Measurement: Measure the absorbance of the prepared samples and standards at the determined λmax against the blank.

c. Calibration Curve

Prepare a series of standard solutions of this compound in 0.1 M HCl (e.g., 2, 5, 10, 15, 20 µg/mL). Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration. The concentration of the unknown samples can be determined from this curve.

Application Notes and Protocols: Isothipendyl Hydrochloride Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothipendyl is a first-generation histamine (B1213489) H1 receptor antagonist belonging to the azaphenothiazine class of compounds.[1] It functions as a selective and competitive antagonist at the histamine H1 receptor, thereby blocking the physiological effects of histamine.[1][2] This action alleviates symptoms associated with allergic reactions. In addition to its primary antihistaminic activity, Isothipendyl also exhibits anticholinergic, sedative, and some antiserotoninergic effects.[1][2] Understanding the binding characteristics of Isothipendyl Hydrochloride at its primary target, the H1 receptor, as well as potential off-target receptors, is crucial for elucidating its pharmacological profile and therapeutic applications.

This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the histamine H1 receptor. This assay is a fundamental method for characterizing the potency of Isothipendyl and similar compounds at their target receptor.

Data Presentation

The binding affinity of an unlabeled test compound (ligand) is typically determined by its ability to displace a radiolabeled ligand from its receptor. This is quantified as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50). While Isothipendyl is known to be a potent H1 antagonist, specific publicly available Ki or IC50 values from receptor binding assays are not readily found in the literature. However, for context and comparative purposes, representative binding affinity data for a typical first-generation antihistamine are presented below. It is critical to note that these values are for illustrative purposes and do not represent experimentally determined values for this compound.

Table 1: Representative Receptor Binding Affinities for a First-Generation Antihistamine (Not Isothipendyl)

CompoundReceptorRadioligandTissue/Cell SourceKi (nM)
Representative First-Generation AntihistamineHistamine H1[³H]-MepyramineGuinea Pig Brain Membranes1.5
Representative First-Generation AntihistamineMuscarinic M1[³H]-PirenzepineHuman Cortex Membranes50
Representative First-Generation AntihistamineMuscarinic M2[³H]-AF-DX 384Human Cortex Membranes250
Representative First-Generation AntihistamineMuscarinic M3[³H]-4-DAMPHuman Cortex Membranes80

Experimental Protocols

A competitive radioligand binding assay is the gold standard for determining the binding affinity of a compound to a specific receptor. The following protocol is a representative method for assessing the binding of this compound to the histamine H1 receptor.

Objective:

To determine the binding affinity (Ki) of this compound for the histamine H1 receptor using a competitive radioligand binding assay with [³H]-mepyramine.

Materials:
  • Test Compound: this compound

  • Radioligand: [³H]-mepyramine (specific activity ~20-30 Ci/mmol)

  • Receptor Source: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) or guinea pig brain tissue.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mianserin or unlabeled Mepyramine).

  • Scintillation Cocktail

  • Glass Fiber Filters (e.g., Whatman GF/B or GF/C) pre-treated with a substance like polyethylenimine (PEI) to reduce non-specific binding.

  • 96-well plates

  • Cell harvester

  • Scintillation counter

Methodology:

1. Membrane Preparation: a. Cells expressing the H1 receptor are harvested and washed with cold phosphate-buffered saline (PBS). b. The cell pellet is resuspended in ice-cold assay buffer and homogenized using a Dounce or Polytron homogenizer. c. The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. d. The supernatant is then ultracentrifuged (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes. e. The membrane pellet is washed by resuspension in fresh, cold assay buffer and re-centrifuged. f. The final pellet is resuspended in assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL, aliquoted, and stored at -80°C until use. A protein assay (e.g., Bradford or BCA) is performed to determine the protein concentration.

2. Competitive Binding Assay: a. The assay is performed in a 96-well plate with a final volume of 250 µL per well. b. To each well, add the following in order:

  • 50 µL of Assay Buffer (for total binding) or 50 µL of non-specific binding control (e.g., 10 µM Mianserin).
  • 50 µL of a serial dilution of this compound (typically ranging from 10⁻¹¹ to 10⁻⁵ M).
  • 50 µL of [³H]-mepyramine at a final concentration close to its Kd (e.g., 1-2 nM).
  • 100 µL of the membrane preparation (containing 50-100 µg of protein). c. The plate is incubated for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

3. Filtration and Washing: a. The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. b. The filters are washed quickly with several volumes of ice-cold wash buffer to separate bound from free radioligand.

4. Measurement of Radioactivity: a. The filters are dried, and each is placed in a scintillation vial with a scintillation cocktail. b. The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

5. Data Analysis: a. Specific Binding: Calculated by subtracting the non-specific binding (counts in the presence of excess unlabeled antagonist) from the total binding (counts with no competitor). b. IC50 Determination: The specific binding data is plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). c. Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

  • [L] is the concentration of the radioligand used.
  • Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the histamine H1 receptor signaling pathway and the experimental workflow for the receptor binding assay.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds & Activates Isothipendyl Isothipendyl HCl Isothipendyl->H1R Competitively Binds & Inhibits Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., inflammation, smooth muscle contraction) Ca_release->Response PKC->Response

Caption: Histamine H1 receptor signaling pathway and its inhibition by Isothipendyl HCl.

Receptor_Binding_Assay_Workflow start Start prep_membranes Membrane Preparation (H1 Receptor Source) start->prep_membranes setup_assay Assay Setup (96-well plate) - Radioligand ([³H]-mepyramine) - Test Compound (Isothipendyl HCl) - Controls (Total & Non-specific) prep_membranes->setup_assay add_membranes Add Membrane Preparation setup_assay->add_membranes incubation Incubation (e.g., 60-90 min at RT) add_membranes->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration washing Wash Filters filtration->washing scint_counting Scintillation Counting (Quantify Radioactivity) washing->scint_counting data_analysis Data Analysis - Calculate Specific Binding - Determine IC50 - Calculate Ki scint_counting->data_analysis end End data_analysis->end

Caption: Experimental workflow for the Isothipendyl HCl receptor binding assay.

References

Application Note: Chiral Separation of Isothipendyl Hydrochloride Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the enantioselective separation of Isothipendyl Hydrochloride using chiral High-Performance Liquid Chromatography (HPLC). The method is based on established procedures for structurally similar phenothiazine (B1677639) derivatives and is intended as a robust starting point for method development and validation.

Introduction

Isothipendyl is a chiral antihistamine and anticholinergic agent belonging to the phenothiazine class. As with many chiral drugs, the individual enantiomers of Isothipendyl may exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is crucial for pharmaceutical research, development, and quality control. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for achieving this separation.[1] This application note details a recommended HPLC method for the chiral resolution of this compound enantiomers.

The proposed method is adapted from validated protocols for the chiral separation of promethazine (B1679618), a closely related phenothiazine.[2][3][4] The use of a macrocyclic glycopeptide-based chiral stationary phase is recommended due to its proven success in resolving enantiomers of basic drugs like phenothiazines.[2][5]

Experimental Protocols

This section provides a detailed methodology for the chiral separation of this compound enantiomers.

2.1. Materials and Reagents

  • This compound racemic standard

  • Methanol (HPLC grade)

  • Acetic Acid (glacial, analytical grade)

  • Triethylamine (TEA, HPLC grade)

  • Purified water (18.2 MΩ·cm)

2.2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterRecommended Condition
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector
Chiral Column Chirobiotic V (Vancomycin-based CSP), 250 x 4.6 mm, 5 µm
Mobile Phase Methanol / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 20°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes

2.3. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic this compound and transfer to a 10 mL volumetric flask. Dissolve in the mobile phase and bring to volume.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase in a volumetric flask.

2.4. Sample Preparation

For the analysis of pharmaceutical formulations, the sample preparation should be adjusted to achieve a final concentration within the linear range of the method. A typical procedure would involve:

  • Weighing and grinding a representative sample of the dosage form (e.g., tablets).

  • Extracting the active pharmaceutical ingredient (API) with a suitable solvent (e.g., mobile phase).

  • Filtering the extract through a 0.45 µm syringe filter before injection.

2.5. System Suitability

Before sample analysis, the performance of the HPLC system should be verified. Inject the working standard solution six times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Resolution (Rs) ≥ 1.5
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Data Presentation

The following table summarizes the expected quantitative data for a successful chiral separation of this compound enantiomers based on the proposed method. These values are illustrative and may vary depending on the specific instrumentation and exact experimental conditions.

AnalyteRetention Time (min) (Illustrative)Tailing Factor (T)Resolution (Rs)
Enantiomer 1 ~ 13.0< 1.5-
Enantiomer 2 ~ 14.5< 1.5> 1.5

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the chiral separation of this compound enantiomers.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (Methanol/Acetic Acid/TEA) SystemEquilibration System Equilibration with Mobile Phase MobilePhase->SystemEquilibration StandardPrep Standard Solution Preparation SystemSuitability System Suitability Test (SST) StandardPrep->SystemSuitability SamplePrep Sample Preparation (Extraction & Filtration) SampleInjection Sample Injection SamplePrep->SampleInjection SystemEquilibration->SystemSuitability SystemSuitability->SampleInjection If SST passes ChromatographicSeparation Chromatographic Separation on Chiral Column SampleInjection->ChromatographicSeparation DataAcquisition Data Acquisition (UV @ 254 nm) ChromatographicSeparation->DataAcquisition PeakIntegration Peak Integration and Analysis DataAcquisition->PeakIntegration Quantification Quantification of Enantiomers PeakIntegration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Workflow for Chiral Separation of this compound Enantiomers.

Conclusion

The described HPLC method provides a reliable and robust starting point for the chiral separation of this compound enantiomers. The use of a vancomycin-based chiral stationary phase with a polar organic mobile phase containing acidic and basic additives is effective for resolving the enantiomers of this basic phenothiazine derivative.[2][3][4] This method can be further optimized and validated for routine analysis in research and quality control laboratories.

References

Troubleshooting & Optimization

Optimizing Isothipendyl Hydrochloride concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and standardized protocols for researchers using Isothipendyl Hydrochloride in in vitro experiments. The information is designed to help determine optimal, non-cytotoxic concentrations for functional assays.

Disclaimer: Published literature on the use of this compound in specific cell-based in vitro assays is limited. Consequently, this guide is based on the known physicochemical properties of the compound and established best practices for introducing a new chemical entity into a cellular experiment. The provided concentration ranges are suggestions for initial range-finding studies and must be empirically validated for your specific cell line and endpoint.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO).[1][2] For in vitro experiments, preparing a high-concentration stock solution in sterile DMSO is recommended.

  • Step 1: Calculate Mass: Determine the required mass to create a stock solution of a desired molarity (e.g., 10 mM). The molecular weight of this compound is 321.9 g/mol .

  • Step 2: Dissolution: Dissolve the calculated mass in the appropriate volume of high-purity, sterile DMSO. Gentle warming (to 37°C) and vortexing can aid dissolution. Ensure the compound is fully dissolved before use.

  • Step 3: Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term stability, protected from light.[1]

Q2: I can't find a recommended in vitro concentration. Where should I start?

A2: When literature is unavailable, a broad concentration range-finding experiment is the best starting point. This initial screen helps identify the concentration windows for cytotoxicity and the desired biological effect.

  • Suggested Range: We recommend a wide, logarithmic dose-response curve, for example, from 10 nM to 100 µM (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).

  • Primary Goal: The first experiment should be a cytotoxicity assay to determine the maximum non-toxic concentration in your specific cell model.

Q3: My compound precipitates after dilution in aqueous cell culture medium. What can I do?

A3: Precipitation occurs when the compound's solubility limit is exceeded in the final aqueous solution.

  • Check DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤0.5%, to avoid solvent-induced toxicity. If your stock solution is 10 mM, a 1:1000 dilution to 10 µM results in a final DMSO concentration of 0.1%, which is generally well-tolerated.

  • Intermediate Dilutions: Instead of diluting directly from a high-concentration DMSO stock into the medium, perform intermediate dilution steps in medium or a suitable buffer (e.g., PBS).

  • Warm the Medium: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.

Q4: I'm observing high levels of cell death even at low concentrations. How do I know if this is general cytotoxicity or a specific effect?

A4: Differentiating non-specific cytotoxicity from a targeted pharmacological effect is crucial.

  • Time-Course Experiment: Assess cell viability at multiple time points (e.g., 6, 24, 48, and 72 hours). Rapid cell death (within hours) at lower concentrations may suggest an acute cytotoxic effect rather than a specific, pathway-mediated one.

  • Use a Rescue Experiment: Since Isothipendyl is a competitive H1 receptor antagonist, you can pre-treat cells with a high concentration of the natural ligand, histamine (B1213489), before adding Isothipendyl. If the cell death is mediated by H1 receptor blockade, pre-incubation with histamine might partially rescue the cells.

  • Control Compound: Compare the effects to another well-characterized H1 antagonist with a known in vitro profile.

Q5: What are the known mechanisms of action and potential off-target effects I should be aware of?

A5: this compound is primarily a selective histamine H1 receptor antagonist.[3][4] It competitively blocks the action of histamine on H1 receptors.[4] It is also known to possess anticholinergic properties, meaning it can block the action of acetylcholine, which could be a potential off-target effect in relevant cell systems (e.g., neuronal cells).[4]

Data Presentation Templates

Use the following tables to log your stock solutions and record experimental data systematically.

Table 1: this compound Stock Solution Log

Parameter Value
Lot Number
Molecular Weight 321.9 g/mol
Solvent DMSO
Stock Concentration (mM)
Date Prepared
Prepared By
Storage Location -20°C

| Aliquot Volume (µL) | |

Table 2: Example Data Table for Cytotoxicity Range-Finding Experiment Cell Line: [Specify Cell Line], Incubation Time: 48 hours

Concentration (µM) % Cell Viability (Mean) Std. Deviation Notes (e.g., precipitation)
Vehicle Control (DMSO) 100
0.01
0.1
1
10
50

| 100 | | | |

Experimental Protocols

Protocol 1: Determining the Cytotoxicity (IC50) of this compound using a Resazurin-Based Assay

This protocol provides a method to assess the impact of this compound on cell viability and determine the concentration that inhibits 50% of cell metabolic activity (IC50).

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest in logarithmic growth phase

  • Complete cell culture medium

  • Sterile 96-well clear-bottom, black-walled plates

  • Resazurin-based cell viability reagent (e.g., PrestoBlue™, alamarBlue™)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Fluorescence plate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Dilution (Serial Dilution):

    • Prepare a set of serial dilutions of the this compound stock in complete cell culture medium.

    • Example for a 100 µM top concentration: Dilute the 10 mM stock 1:100 in medium to get a 100 µM working solution. Then perform 1:5 or 1:10 serial dilutions in medium to create a range (e.g., 100 µM, 20 µM, 4 µM, 0.8 µM, etc.).

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.

  • Cell Treatment:

    • Carefully remove the medium from the cells.

    • Add 100 µL of the prepared compound dilutions and controls to the respective wells (in triplicate or quadruplicate).

    • Include "no-cell" control wells containing medium only to measure background fluorescence.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Add the resazurin-based reagent to each well according to the manufacturer's instructions (typically 10 µL per 100 µL of medium).

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., ~560 nm Ex / ~590 nm Em).

  • Data Analysis:

    • Subtract the average background fluorescence from all measurements.

    • Normalize the data by expressing the results as a percentage of the vehicle control (Vehicle Control = 100% viability).

    • Plot the % cell viability against the log of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to calculate the IC50 value.

Visualizations

G cluster_0 Cell Membrane H1R Histamine H1 Receptor (GPCR) PLC Phospholipase C (PLC) H1R->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses (e.g., NF-κB activation) Ca->Downstream PKC->Downstream Histamine Histamine Histamine->H1R Activates Isothipendyl Isothipendyl Hydrochloride Isothipendyl->Block Blocks Block->H1R

Caption: Antagonistic action of Isothipendyl on the H1 receptor signaling pathway.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Follow-up p1 Prepare 10 mM Stock in DMSO p2 Seed Cells in 96-well Plate e1 Perform Broad Range-Finding (10 nM to 100 µM) p2->e1 e2 Measure Cell Viability (e.g., 48h) e1->e2 e3 Analyze Data: Identify Cytotoxic Threshold e2->e3 a1 Determine Max Non-Toxic Concentration e3->a1 a2 Perform Functional Assays Below Cytotoxic Threshold a1->a2

Caption: General workflow for determining optimal in vitro concentration.

G start Experiment Start: Unexpected Result q1 Is compound precipitating in media? start->q1 a1_yes Lower final concentration. Use intermediate dilutions. Ensure final DMSO <0.5%. q1->a1_yes Yes q2 High cytotoxicity at all concentrations? q1->q2 No end Re-design and Repeat Experiment a1_yes->end a2_yes Lower concentration range. Reduce incubation time. Check vehicle control for toxicity. q2->a2_yes Yes q3 No biological effect observed? q2->q3 No a2_yes->end a3_yes Confirm H1 receptor expression in cell line. Increase concentration range. Verify compound integrity. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting guide for in vitro experiments with Isothipendyl.

References

Technical Support Center: Isothipendyl Hydrochloride Solubility in Physiological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isothipendyl Hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with physiological buffers.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is a hydrochloride salt designed to enhance the aqueous solubility of the free base, Isothipendyl. The predicted water solubility of this compound is approximately 0.14 mg/mL.[1] It is also soluble in Dimethyl Sulfoxide (DMSO).[2][3]

Q2: How does pH affect the solubility of this compound?

A2: Isothipendyl is a weakly basic compound with a predicted pKa of 8.82 ± 0.50.[4] As a hydrochloride salt, it is expected to have higher solubility in acidic to neutral pH environments, typical of physiological buffers. In these conditions, the molecule will be protonated and exist in a more soluble ionized form. As the pH increases significantly above the pKa, the compound will deprotonate to the less soluble free base form, which may lead to precipitation.

Q3: I am observing precipitation of this compound in my physiological buffer. What could be the cause?

A3: Precipitation of this compound in physiological buffers can occur due to several factors:

  • pH Shift: If the pH of your final solution is significantly above the pKa of Isothipendyl (8.82 ± 0.50)[4], the compound will convert to its less soluble free base form.

  • Buffer Composition: While generally soluble in standard buffers, high concentrations of certain ions in your specific buffer composition could potentially interact with the this compound and reduce its solubility.

  • Concentration Exceeding Solubility Limit: The concentration of this compound in your experiment may be exceeding its solubility limit in the specific buffer and conditions you are using.

  • Temperature: Solubility is temperature-dependent. Ensure your experiments are conducted at a consistent and appropriate temperature.

  • Common Ion Effect: In buffers containing chloride ions, the solubility of the hydrochloride salt may be slightly decreased due to the common ion effect.

Troubleshooting Guide

This guide provides systematic steps to address solubility issues with this compound in your experiments.

Problem: Poor Dissolution or Precipitation Observed

Experimental Workflow for Troubleshooting Solubility Issues

G cluster_0 Initial Observation cluster_1 Investigation & Optimization cluster_2 Further Actions cluster_3 Resolution A Poor dissolution or precipitation of Isothipendyl HCl B Verify Solution pH A->B Step 1 C Review Buffer Composition B->C If pH is optimal F Prepare Fresh Stock Solutions B->F If pH is incorrect D Adjust Concentration C->D If buffer is standard C->F If buffer is suspect E Consider Co-solvents D->E If precipitation persists G Perform Solubility Study E->G For systematic analysis H Clear Solution Achieved F->H G->H

Caption: Troubleshooting workflow for this compound solubility issues.

Step-by-Step Troubleshooting:

  • Verify Solution pH:

    • Measure the pH of your final solution containing this compound.

    • Recommendation: For optimal solubility, maintain the pH below 7.5. If the pH is too high, adjust it with a suitable acidic solution (e.g., dilute HCl).

  • Review Buffer Composition:

    • Examine the components of your physiological buffer.

    • Recommendation: Start with a standard buffer like Phosphate Buffered Saline (PBS) at pH 7.4. If using a custom buffer, ensure all components are fully dissolved and compatible.

  • Adjust Concentration:

    • Calculate the molar concentration of your this compound solution.

    • Recommendation: If you suspect you are exceeding the solubility limit, try preparing a more dilute solution.

  • Consider Co-solvents:

    • For challenging applications requiring higher concentrations, the use of a co-solvent may be necessary.

    • Recommendation: A small percentage of a biocompatible organic solvent like ethanol (B145695) or DMSO can significantly enhance solubility. However, be mindful of the potential effects of the co-solvent on your experimental system.

  • Prepare Fresh Stock Solutions:

    • If you are using a pre-made stock solution, it may have degraded or precipitated over time.

    • Recommendation: Prepare a fresh stock solution of this compound in a suitable solvent (e.g., water or DMSO) immediately before use.

  • Perform a Solubility Study:

    • To determine the precise solubility in your specific experimental conditions, a simple solubility study can be performed.

    • Recommendation: See the experimental protocol below for a standard shake-flask solubility determination method.

Quantitative Solubility Data

While specific experimental data for this compound in various physiological buffers is limited in publicly available literature, the following table provides predicted and known solubility information.

Solvent/BufferpHTemperature (°C)Solubility
WaterNeutralNot Specified~ 0.14 mg/mL (Predicted)[1]
0.1 N HCl1.2Not SpecifiedSoluble (Qualitative)[5]
Phosphate Buffer6.8Not SpecifiedSoluble (Qualitative)[5]
DMSONot ApplicableNot SpecifiedSoluble[2][3]

Experimental Protocols

Protocol: Shake-Flask Method for Equilibrium Solubility Determination

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent or buffer.

Materials:

  • This compound powder

  • Physiological buffer of interest (e.g., PBS, SGF, SIF)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound powder to a glass vial.

  • Add a known volume of the physiological buffer to the vial.

  • Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant.

  • Filter the sample through a syringe filter to remove any undissolved particles.

  • Dilute the filtered sample as necessary and analyze the concentration of dissolved this compound using a validated analytical method.

Signaling Pathways

This compound primarily acts as a histamine (B1213489) H1 receptor antagonist and also exhibits anticholinergic properties by acting on muscarinic receptors.

Histamine H1 Receptor Antagonism Signaling Pathway

This compound competitively blocks the histamine H1 receptor, which is a Gq-protein coupled receptor. This inhibition prevents the downstream signaling cascade initiated by histamine.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Response Allergic Response (Inflammation, etc.) Ca_release->Allergic_Response PKC->Allergic_Response Isothipendyl Isothipendyl HCl Isothipendyl->H1R Blocks Histamine Histamine Histamine->H1R Binds

Caption: Isothipendyl HCl blocks the H1 receptor, inhibiting the allergic response cascade.

Anticholinergic (Muscarinic Receptor) Signaling Pathway

This compound can also act as an antagonist at muscarinic acetylcholine (B1216132) receptors, which are involved in the parasympathetic nervous system. The M1, M3, and M5 subtypes are typically coupled to Gq proteins, while M2 and M4 are coupled to Gi proteins. The diagram below illustrates the Gq-coupled pathway, which is relevant to many of the common anticholinergic side effects.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling mAChR Muscarinic Receptor (M1, M3, M5) Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Parasympathetic_Response Parasympathetic Response (e.g., Salivation, Smooth Muscle Contraction) Ca_release->Parasympathetic_Response PKC->Parasympathetic_Response Isothipendyl Isothipendyl HCl Isothipendyl->mAChR Blocks Acetylcholine Acetylcholine Acetylcholine->mAChR Binds

Caption: Isothipendyl HCl can block muscarinic receptors, leading to anticholinergic effects.

References

Troubleshooting Isothipendyl Hydrochloride stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of Isothipendyl (B1672624) Hydrochloride in aqueous solutions. It is intended for researchers, scientists, and drug development professionals to help ensure the integrity of their experimental results.

Section 1: Frequently Asked Questions (FAQs) on Stability

Q1: What are the primary factors that affect the stability of Isothipendyl Hydrochloride in aqueous solutions?

The stability of this compound in an aqueous environment is influenced by several factors:

  • Light Exposure: Isothipendyl is known to be phototoxic when exposed to UVA radiation, which is a characteristic common to phenothiazine-like structures.[1] This suggests a high susceptibility to photodegradation. For photosensitive medicines, storage in amber glass bottles and protection from light is essential.[2]

  • Oxidizing Agents: The compound is incompatible with strong oxidizing agents. Oxidation can occur at the sulfur or nitrogen atoms within the thiazine (B8601807) ring structure. The presence of an oxidation impurity standard confirms this degradation pathway.[3][4]

  • Temperature: Elevated temperatures can accelerate chemical degradation processes.[2][5]

  • pH: The pH of the aqueous solution can significantly impact the rate of hydrolysis and other degradation reactions for many pharmaceutical compounds.[5]

  • Moisture: Prolonged exposure to moisture and air should be avoided as it can affect stability.[6] Liquid dosage forms are generally more susceptible to degradation than solid forms.[2]

Q2: What are the most probable degradation pathways for this compound?

Based on its chemical structure, which is similar to phenothiazines, the most likely degradation pathways are:

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.[1] This is a critical factor to control during experiments and storage.

  • Oxidation: The sulfur atom in the benzothiazine ring is susceptible to oxidation, which can form a sulfoxide. Additionally, the tertiary amine groups can be oxidized to form N-oxides.[3][4] Autoxidation can occur through reaction with molecular oxygen.[7]

Q3: What are the recommended storage conditions for aqueous solutions of this compound?

While the solid form is stable for years when stored at -20°C, aqueous solutions require more stringent handling.[8][9]

  • Short-Term Storage (days to weeks): Solutions should be stored in tightly sealed, amber-colored containers at refrigerated temperatures (2-8°C) to minimize thermal degradation and protect from light.

  • Protection from Oxidation: To prevent oxidation, consider using high-purity, de-gassed water for preparation and purging the container's headspace with an inert gas (e.g., nitrogen or argon).

  • Long-Term Storage: The stability of aqueous solutions for long-term storage has not been extensively reported and should be determined experimentally using a stability-indicating analytical method.

Q4: My this compound solution has developed a yellow or brown tint. What does this signify?

A change in color is a common visual indicator of chemical degradation. For compounds like this compound, this discoloration is often due to the formation of oxidized or photodegraded products. The solution should be considered compromised and discarded. Always prepare fresh solutions for critical experiments, ensuring adherence to proper storage conditions.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: I'm observing a rapid loss of potency or a decrease in the concentration of this compound in my aqueous solution.

  • Question: What are the potential causes for the rapid degradation of my compound in solution?

    Answer: Rapid potency loss is typically linked to environmental factors. The following troubleshooting workflow can help identify the cause.

    G start Problem: Rapid Potency Loss check_light 1. Check Light Exposure Is the solution protected from light? start->check_light solution_light Action: Store in amber vials or wrap in foil. Work under subdued light. check_light->solution_light If 'No' check_oxidation 2. Check for Oxidation Are you using high-purity water? Is there contact with air/metals? check_light->check_oxidation If 'Yes' solution_light->check_oxidation solution_oxidation Action: Use de-gassed, HPLC-grade water. Purge with inert gas (N2/Ar). Use clean glass containers. check_oxidation->solution_oxidation If 'Yes' check_ph 3. Check pH Is the solution pH controlled/buffered? check_oxidation->check_ph If 'No' solution_oxidation->check_ph solution_ph Action: Measure pH and use a suitable buffer system. Determine optimal pH experimentally. check_ph->solution_ph If 'No' end Problem Resolved check_ph->end If 'Yes' solution_ph->end

    Caption: Troubleshooting workflow for rapid potency loss.

Problem: My HPLC analysis shows new, unidentified peaks appearing over time.

  • Question: How can I identify these unknown peaks in my chromatogram?

    Answer: The appearance of new peaks is a strong indication of degradation. A systematic approach is required for their identification and characterization.

    G start Observation: Unknown peaks in HPLC forced_degradation Step 1: Perform Forced Degradation Study (Acid, Base, H2O2, Heat, Light) to generate potential degradants. start->forced_degradation pda_analysis Step 2: Use HPLC with PDA Detector Compare UV spectra of unknown peaks with the parent drug. forced_degradation->pda_analysis lcms_analysis Step 3: LC-MS/MS Analysis Determine the mass-to-charge ratio (m/z) of the unknown peaks. pda_analysis->lcms_analysis structure_elucidation Step 4: Structure Elucidation Analyze MS/MS fragmentation patterns to identify the chemical structure. lcms_analysis->structure_elucidation end Degradation Products Identified structure_elucidation->end

    Caption: Workflow for identifying degradation products.

Section 3: Key Experimental Protocols

Protocol 1: General Stability-Indicating RP-HPLC Method

A stability-indicating method is crucial for separating the intact active pharmaceutical ingredient (API) from its degradation products.[10] The following provides a starting point for method development.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic or gradient elution. A typical starting point is a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
Flow Rate 1.0 mL/min
Detection Wavelength 250 nm (based on reported λmax)[8][9]
Column Temperature 30°C
Injection Volume 10 µL
Method Validation The method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[11]

Protocol 2: Forced Degradation Study

Forced degradation (stress testing) is performed to demonstrate the specificity of the analytical method and identify potential degradation products.[12] A solution of this compound (e.g., 0.1 mg/mL) should be subjected to the following conditions as per ICH guidelines.[11][13]

Stress ConditionReagent/MethodDuration & Temperature
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl)80°C for 2 hours
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH)80°C for 2 hours
Oxidation 3% Hydrogen Peroxide (H₂O₂)Room Temperature for 24 hours
Thermal Degradation Heat in an oven80°C for 48 hours
Photodegradation Expose to light in a photostability chamberOverall illumination ≥ 1.2 million lux-hours and near UV energy ≥ 200 watt-hours/m²

Samples should be withdrawn at appropriate time points, neutralized if necessary, diluted to the target concentration, and analyzed by the validated stability-indicating HPLC method. A control sample protected from stress conditions should be analyzed concurrently.

Section 4: Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name N,N,α-trimethyl-10H-pyrido[3,2-b][8][14]benzothiazine-10-ethanamine, monohydrochloride[8]
CAS Number 1225-60-1[8][14][15]
Molecular Formula C₁₆H₁₉N₃S • HCl[8]
Molecular Weight 321.9 g/mol [8][15]
Solubility Soluble in water and DMSO[8][9][16]
UV Maximum (λmax) ~250 nm[8][9]

Table 2: Summary of Potential Degradation Pathways

Stress ConditionLikely Degradation PathwayPotential Degradation Products
Light (UVA/UVB) PhotodegradationPhotolytic adducts, cleavage products
Hydrogen Peroxide OxidationN-oxide, Sulfoxide
Acid/Base Hydrolysis Hydrolysis (less likely to be primary)Potential cleavage of side chain (requires experimental confirmation)
High Temperature ThermolysisVarious thermal decomposition products

References

Isothipendyl Hydrochloride assay interference and mitigation strategies

Author: BenchChem Technical Support Team. Date: December 2025

Isothipendyl Hydrochloride Assay: Technical Support Center

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding interference and mitigation strategies during the assay of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for the quantification of this compound?

The most common methods for quantifying this compound and other phenothiazine (B1677639) derivatives in pharmaceutical formulations are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.[1][2][3] HPLC, particularly in a reverse-phase setup, is often preferred for its high specificity and ability to separate the active pharmaceutical ingredient (API) from excipients and degradation products.[4][5] UV-Vis spectrophotometry is a simpler, more cost-effective method but is more susceptible to interference from other substances in the sample matrix that absorb light at similar wavelengths.[2][6]

Q2: What is a stability-indicating assay method and why is it important for this compound?

A stability-indicating assay method (SIAM) is a validated analytical procedure that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.[4][7] Its importance lies in providing assurance that the measured concentration corresponds only to the intact active ingredient. For a compound like this compound, which may degrade under stress conditions such as heat, light, oxidation, or hydrolysis, a SIAM is crucial for accurately determining the shelf-life and stability of the drug product.[4][5][7]

Q3: My UV-Vis spectrophotometric assay of this compound gives results that are inaccurately high. What is the likely cause?

Inaccurately high results in UV-Vis spectrophotometry are often caused by spectral interference. This occurs when other components in the sample matrix, such as pharmaceutical excipients (e.g., binders, coatings, dyes) or degradation products, absorb light at the same wavelength as this compound.[1][6] This additional absorbance leads to a falsely elevated calculation of the drug's concentration. To confirm this, you can run a blank containing all formulation components except the API.

Q4: Can Isothipendyl, as a phenothiazine derivative, interfere with other laboratory tests?

Yes, phenothiazine derivatives have been reported to cause interference in other types of assays, particularly immunoassays used for urine drug screening.[8][9] For example, promethazine, a related compound, can cause false-positive results for amphetamines in some immunoassays.[8][9] While this does not affect the direct assay of Isothipendyl, it highlights the reactivity of this class of compounds and the importance of using highly specific analytical methods.

Troubleshooting Guide

Issue 1: Poor Peak Resolution or Asymmetry in HPLC Analysis
  • Potential Cause: The mobile phase composition may not be optimal for separating Isothipendyl from impurities or degradation products. The pH of the mobile phase can also significantly affect the peak shape of amine-containing compounds.

  • Mitigation Strategy:

    • Optimize Mobile Phase: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.[5][10]

    • Adjust pH: Use a buffer to control the pH of the mobile phase. For basic compounds like Isothipendyl, a slightly acidic pH (e.g., 3-4) can improve peak shape by ensuring the analyte is in a single ionic form.

    • Change Column: If optimization fails, consider a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.[5]

Issue 2: Inconsistent or Non-Reproducible Results in Spectrophotometric Assay
  • Potential Cause: This can be due to matrix effects, where the overall composition of the sample influences the absorbance of the analyte.[2][6] It can also be caused by the formation of colored species from the reaction of Isothipendyl with excipients or contaminants. This compound has been noted to form colored species with certain reagents, such as chromium(VI).[11][12]

  • Mitigation Strategy:

    • Sample Preparation: Implement a more rigorous sample preparation procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction, to isolate Isothipendyl from interfering components before measurement.

    • Method of Standard Addition: Use the standard addition method to compensate for matrix effects. This involves adding known amounts of a standard solution to the sample and extrapolating to find the concentration of the unknown.[13]

    • Derivative Spectrophotometry: Use derivative spectrophotometry to resolve overlapping spectra. This technique can help to better distinguish the analyte's absorbance from the background.[13][14]

Issue 3: Appearance of New Peaks in HPLC Chromatogram During Stability Studies
  • Potential Cause: The appearance of new peaks indicates the degradation of this compound. Forced degradation studies, which involve exposing the drug to stress conditions like acid, base, oxidation, heat, and light, are designed to intentionally produce these degradation products.[4][5]

  • Mitigation Strategy:

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the main Isothipendyl peak. This ensures that a new, co-eluting degradation product is not hiding under the main peak.

    • Method Re-validation: Ensure your HPLC method is validated for specificity and can separate the new degradation products from the parent drug. If not, the method must be re-developed and optimized.[5]

    • Characterize Degradants: If necessary, collect the fractions corresponding to the new peaks and use techniques like mass spectrometry (MS) to identify the structure of the degradation products.

Data Presentation

Table 1: Comparison of Common Assay Methods for this compound

ParameterUV-Vis SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)
Principle Measures light absorbance at a specific wavelength.[2]Physically separates components before quantification.[4]
Specificity Low to Moderate. Prone to spectral overlap from excipients and degradants.[1][6]High. Can resolve the API from other components.[4][5]
Sensitivity Generally lower than HPLC.High, capable of detecting trace impurities.[15]
Primary Use Routine QC for simple, pure formulations; raw material identity checks.Stability testing, impurity profiling, complex formulations, and method validation.[4][16]
Cost & Complexity Low cost, simple operation.[2]Higher cost, more complex operation and method development.

Table 2: Potential Interferences in this compound Assays and Mitigation Strategies

Type of InterferencePotential SourceEffect on AssayRecommended Mitigation Strategy
Spectral Interference Colored excipients, UV-absorbing additives, degradation products.Falsely high or low results in UV-Vis spectrophotometry.[6]Use HPLC for separation; employ derivative spectrophotometry; use a proper blank.[13]
Matrix Effects Complex sample composition (e.g., in biological fluids or creams).Inconsistent absorbance or ionization, affecting reproducibility.[2][6]Implement sample cleanup (e.g., SPE); use the standard addition method; use an internal standard.[13]
Chemical Interference Oxidizing or reducing agents in the formulation.Degradation of Isothipendyl, leading to lower assay values.[2]Use a stability-indicating HPLC method that separates the parent drug from degradants.[4]
Co-elution Impurities or degradants with similar retention times to Isothipendyl.Falsely high results in HPLC if not resolved.Optimize HPLC mobile phase, gradient, or column; check peak purity with a PDA detector.

Experimental Protocols

Protocol: General Stability-Indicating RP-HPLC Method for Isothipendyl HCl

This protocol provides a general framework. Specific parameters must be optimized and validated for your specific formulation and equipment.

  • Chromatographic System:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and a PDA or UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A filtered and degassed mixture of an aqueous buffer and an organic solvent. For example, Acetonitrile and Phosphate buffer (pH 3.5) in a 40:60 v/v ratio.[14]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30°C.

    • Detection Wavelength: Scan for λmax of Isothipendyl HCl (e.g., around 250 nm).[17]

    • Injection Volume: 20 µL.

  • Preparation of Solutions:

    • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase) at a known concentration (e.g., 100 µg/mL). Prepare working standards by serial dilution.

    • Sample Solution: Accurately weigh and transfer a quantity of the formulation (e.g., powdered tablets, cream) equivalent to a known amount of Isothipendyl HCl into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to the final volume. Filter the solution through a 0.45 µm filter before injection.

  • Method Validation (Abbreviated):

    • Specificity: Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the drug substance. Inject degraded samples to ensure that degradation peaks are well-resolved from the main Isothipendyl peak.[5]

    • Linearity: Analyze a series of at least five concentrations of the reference standard over the expected range (e.g., 50-150% of the target concentration). Plot a calibration curve and determine the correlation coefficient (should be >0.999).[5]

    • Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of Isothipendyl HCl at three different concentration levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery.[18]

    • Precision: Assess repeatability by injecting the same standard solution six times. Assess intermediate precision by having a different analyst perform the assay on a different day. The Relative Standard Deviation (RSD) should be below 2%.[5][15]

Visualizations

Assay_Troubleshooting_Workflow start Unexpected Assay Result (e.g., Low Recovery, Extra Peaks) check_system 1. Verify System Suitability (Precision, Tailing Factor) start->check_system system_ok System OK? check_system->system_ok check_sample_prep 2. Review Sample Preparation (Weighing, Dilution, Filtration) system_ok->check_sample_prep Yes end Resolved Assay Issue system_ok->end No (Fix System) sample_prep_ok Prep OK? check_sample_prep->sample_prep_ok investigate_interference 3. Investigate Potential Interference sample_prep_ok->investigate_interference Yes sample_prep_ok->end No (Correct Prep) uv_path UV-Vis Specific Issue: Spectral Overlap? investigate_interference->uv_path hplc_path HPLC Specific Issue: Co-elution? investigate_interference->hplc_path uv_solution Mitigation: - Run Placebo Blank - Use Derivative Spectroscopy - Switch to HPLC uv_path->uv_solution hplc_solution Mitigation: - Optimize Mobile Phase/Gradient - Check Peak Purity (PDA) - Change Column hplc_path->hplc_solution uv_solution->end hplc_solution->end

Caption: Troubleshooting workflow for unexpected assay results.

Stability_Indicating_Method_Logic start Goal: Develop Stability- Indicating Assay Method (SIAM) stress_testing 1. Perform Forced Degradation (Acid, Base, H2O2, Heat, Light) start->stress_testing method_dev 2. Develop Separation Method (HPLC) - Select Column & Mobile Phase - Optimize Parameters stress_testing->method_dev specificity 3. Validate for Specificity method_dev->specificity specificity_check Are all degradants resolved from API? specificity->specificity_check specificity_check->method_dev No (Re-optimize) validation 4. Complete Method Validation (Linearity, Accuracy, Precision, Robustness) specificity_check->validation Yes final_method Validated SIAM Ready for Use validation->final_method

Caption: Logical flow for developing a stability-indicating assay method.

References

Technical Support Center: Isothipendyl Hydrochloride In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers using Isothipendyl Hydrochloride in in vivo rodent studies. It covers common issues related to formulation, delivery, and experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Formulation & Administration

  • Q1: My this compound powder is not dissolving in standard aqueous vehicles like saline or PBS. What should I do?

    A1: this compound is described as a white to off-white crystalline powder that is soluble in water.[1] However, achieving high concentrations for in vivo dosing can still be challenging. If you are experiencing solubility issues, consider the following:

    • Co-solvents: For oral or intraperitoneal administration, consider using a co-solvent system. Common co-solvents for poorly soluble compounds in rodent studies include PEG 400, DMSO, and Tween 80.[2][3] A typical starting point could be 10% DMSO in saline. For intravenous administration, a vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) has been shown to be effective for some poorly soluble compounds.[4]

    • Sonication: Gentle warming and sonication can aid in the dissolution process. However, be cautious about the thermal stability of the compound.

    • Fresh Preparation: Always prepare the dosing solution fresh on the day of the experiment to avoid potential degradation or precipitation over time.

  • Q2: My this compound solution precipitates upon injection (e.g., intraperitoneal or subcutaneous). What is causing this and how can I prevent it?

    A2: In vivo precipitation is a common issue when a drug formulated in a specific vehicle is introduced into the physiological environment.[5] This can lead to reduced bioavailability and local irritation.

    • Cause: The likely cause is a change in solvent conditions (e.g., pH, polarity) between your vehicle and the animal's physiological fluids, causing the drug to crash out of solution. This is a known risk for formulations that rely on high concentrations of co-solvents or specific pH ranges to maintain solubility.[6]

    • Troubleshooting Steps:

      • Reduce Concentration: The simplest solution is to lower the drug concentration, which may require increasing the dosing volume (within acceptable limits for the chosen route).

      • Change Vehicle: If reducing the concentration is not feasible, you will need to explore alternative vehicle formulations. Consider using a suspension or an emulsion, which can be more stable in vivo.

      • Slow Down Administration: For intravenous or subcutaneous routes, slowing the rate of injection can allow for faster dilution of the drug in the bloodstream or interstitial fluid, reducing the chance of precipitation.[4]

      • In Vitro Precipitation Test: Before in vivo administration, you can perform a simple in vitro test by adding a small amount of your formulation to a larger volume of PBS (pH 7.4) to simulate physiological conditions and observe for any precipitation.[5]

  • Q3: I am observing skin irritation or necrosis at the injection site after subcutaneous administration. What are the potential causes?

    A3: Injection site reactions are a key concern in subcutaneous studies and can be caused by the drug itself or the vehicle.[7][8]

    • Vehicle-Induced Irritation: Some co-solvents, such as high concentrations of DMSO or certain surfactants, can be irritating to tissues.[2] The pH of the formulation can also cause irritation if it is not close to physiological pH (around 7.4).

    • Drug-Induced Irritation: The physicochemical properties of this compound could contribute to local intolerance at high concentrations.

    • Precipitation: As mentioned in Q2, drug precipitation at the injection site can lead to an inflammatory response and tissue damage.[7]

    • Mitigation Strategies:

      • Review the tolerability of your chosen vehicle. If using co-solvents, try to keep the concentration as low as possible.

      • Ensure the pH of your formulation is adjusted to be as close to neutral as possible.

      • Reduce the drug concentration and increase the injection volume, or split the dose into multiple injection sites.

      • Rotate injection sites if multiple doses are being administered over time.

Pharmacokinetics & Efficacy

  • Q4: I am seeing high variability in plasma concentrations of this compound between animals. What could be the reasons?

    A4: High pharmacokinetic variability is a common challenge in rodent studies and can stem from multiple sources.

    • Formulation Issues: Inconsistent solubility or precipitation of the drug can lead to variable absorption.

    • Administration Technique: Inaccurate dosing, especially with small volumes, or improper administration technique (e.g., accidental injection into the gut lumen during an IP injection) can be a major source of variability.

    • Physiological Factors: Differences in animal age, weight, sex, and stress levels can influence drug metabolism and clearance. This compound is metabolized by the cytochrome P450 system in the liver, and the activity of these enzymes can vary.[9]

    • Blood Sampling: The timing and technique of blood sampling can also introduce variability.

    • Improving Consistency:

      • Ensure your formulation is a homogenous solution or a uniform suspension.

      • Practice and standardize your administration technique.

      • Use animals from a consistent source with a narrow range of age and weight.

      • Carefully control the timing of dosing and blood sampling.

  • Q5: The observed in vivo efficacy of this compound is lower than expected based on in vitro data. What are the potential reasons?

    A5: A discrepancy between in vitro and in vivo results is common in drug development.

    • Poor Bioavailability: The drug may not be reaching the target tissue in sufficient concentrations. This could be due to poor absorption, rapid metabolism (first-pass effect), or rapid excretion.[10] After oral administration, this compound is rapidly absorbed but also undergoes extensive metabolism in the liver.[9]

    • Plasma Protein Binding: this compound may bind to plasma proteins like albumin, reducing the amount of free drug available to exert its effect.[11]

    • Blood-Brain Barrier Penetration: As a first-generation antihistamine, this compound is known to cross the blood-brain barrier, which is responsible for its sedative effects.[9] However, the extent of penetration can vary and may influence its efficacy in central nervous system models.

    • Mechanism of Action: this compound is a histamine (B1213489) H1 receptor antagonist.[9][11][12] The in vivo model may involve pathways that are not solely dependent on histamine, or the local concentration of histamine may be too high to be effectively blocked by the administered dose.

Data Presentation

Table 1: Solubility of this compound in Common Preclinical Vehicles

VehicleSolubility at 25°C (mg/mL) (Approximate)Notes
Water> 25May be difficult to achieve higher concentrations needed for some studies.
0.9% Saline> 25Similar to water.
Phosphate-Buffered Saline (PBS, pH 7.4)~20Solubility may be slightly lower due to buffer salts.
5% Dextrose in Water (D5W)> 25A common vehicle for intravenous administration.
10% DMSO / 90% Saline> 50DMSO significantly increases solubility.[11][13][14] Check for tolerability.
20% Solutol HS 15 / 80% Water> 40A non-ionic solubilizer, can be useful for oral and parenteral routes.
40% PEG 400 / 60% Saline> 50PEG 400 is a common co-solvent for increasing solubility.[2][4]

Note: These are estimated values for illustrative purposes. Actual solubility should be determined empirically.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Solution in 10% DMSO / 90% Saline for Intraperitoneal Injection

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade

    • 0.9% Sodium Chloride (Saline), sterile, injectable grade

    • Sterile 15 mL conical tube

    • Vortex mixer

    • 0.22 µm sterile syringe filter

  • Procedure:

    • Calculate the required amount of this compound for your desired final volume (e.g., for 10 mL of solution, you will need 100 mg).

    • Weigh the this compound powder accurately and place it into the sterile 15 mL conical tube.

    • Add the required volume of DMSO (e.g., 1 mL for a 10 mL final volume).

    • Vortex the mixture until the powder is completely dissolved. The solution should be clear.

    • Slowly add the required volume of sterile saline (e.g., 9 mL) to the DMSO concentrate while gently vortexing.

    • Observe the solution carefully for any signs of precipitation. If the solution remains clear, it is ready for use.

    • If sterility is a major concern for your study, you may filter the final solution through a 0.22 µm sterile syringe filter. Note: Ensure the filter material is compatible with DMSO.

    • Prepare this solution fresh on the day of use and store it at room temperature, protected from light, until administration.

Visualizations

G start Start: Solubility Issue (e.g., in Saline/PBS) check_ph Check/Adjust pH of Vehicle start->check_ph use_cosolvent Use Co-solvent? (e.g., DMSO, PEG 400) check_ph->use_cosolvent No Improvement success Success: Clear Solution Achieved check_ph->success Soluble sonicate Apply Gentle Warming & Sonication use_cosolvent->sonicate Yes fail Still Insoluble use_cosolvent->fail No sonicate->success Soluble sonicate->fail Insoluble consider_suspension Consider Alternative Formulation (e.g., Suspension, Emulsion) fail->consider_suspension

Caption: Troubleshooting workflow for this compound solubility issues.

G start Start: In Vivo Precipitation or Site Irritation Observed cause Identify Potential Cause start->cause cause_drug High Drug Concentration cause->cause_drug cause_vehicle Harsh Vehicle (pH, Co-solvent) cause->cause_vehicle cause_precip Formulation Instability in vivo cause->cause_precip solution Implement Solution cause_drug->solution cause_vehicle->solution cause_precip->solution sol_reduce_conc Reduce Concentration / Increase Volume solution->sol_reduce_conc sol_change_vehicle Change Vehicle / Reformulate solution->sol_change_vehicle sol_slow_admin Slow Rate of Administration solution->sol_slow_admin outcome Outcome Assessed sol_reduce_conc->outcome sol_change_vehicle->outcome sol_slow_admin->outcome resolved Issue Resolved outcome->resolved not_resolved Issue Persists outcome->not_resolved re_evaluate Re-evaluate Cause not_resolved->re_evaluate re_evaluate->cause

Caption: Logical workflow for addressing in vivo precipitation and injection site irritation.

References

Technical Support Center: Managing Isothipendyl Hydrochloride Precipitation in Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isothipendyl Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide direct guidance on preparing, storing, and troubleshooting this compound stock solutions to prevent precipitation and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in research?

This compound is a first-generation H1 histamine (B1213489) receptor antagonist.[1][2] In a research context, it is primarily used to study allergic reactions, pruritus (itching), and other histamine-mediated physiological and pathological processes.[1][2] It acts by competitively blocking the action of histamine on H1 receptors.[1]

Q2: What are the key solubility properties of this compound?

This compound is known to be soluble in Dimethyl Sulfoxide (DMSO).[3] While its hydrochloride salt form is intended to enhance water solubility, its aqueous solubility is predicted to be low, at approximately 0.14 mg/mL.[4] Due to its chemical nature as a hydrochloride salt of a weakly basic compound, its solubility is pH-dependent, with higher solubility at a lower pH.[5]

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

For long-term storage, this compound as a solid powder should be stored at -20°C and is stable for at least four years under these conditions.[3] Stock solutions, typically prepared in DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Q4: Why is my this compound stock solution precipitating?

Precipitation of this compound from stock solutions can occur for several reasons:

  • Concentration Exceeds Solubility Limit: The concentration of your stock solution may be too high for the chosen solvent, especially if preparing an aqueous solution.

  • Temperature Fluctuations: A decrease in temperature can lower the solubility of the compound, leading to precipitation. This is a common issue when moving solutions from room temperature to a refrigerator or freezer.

  • Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, thereby increasing the concentration of this compound beyond its solubility limit.

  • pH Shifts: For aqueous solutions, an increase in pH can cause the less soluble free base form of the drug to precipitate.[5]

  • Degradation: Over time, the compound may degrade into less soluble byproducts, especially if exposed to light or non-optimal temperatures.[6]

Troubleshooting Guide: Precipitation in this compound Stock Solutions

This guide provides a step-by-step approach to resolving precipitation issues with your this compound stock solutions.

Issue 1: Precipitate observed in a freshly prepared stock solution.
  • Step 1: Visual Confirmation.

    • Confirm that the observed particles are indeed a precipitate and not microbial contamination or foreign debris.

  • Step 2: Gentle Warming and Agitation.

    • Warm the solution in a water bath set to 30-37°C for a short period (5-10 minutes).

    • Vortex or sonicate the vial to aid in redissolving the precipitate. Caution: Avoid excessive heat, as it may degrade the compound.

  • Step 3: Review Preparation Protocol.

    • Double-check your calculations to ensure the intended concentration does not exceed the known solubility limits for the solvent used.

    • Verify the purity and dryness of the solvent (e.g., use anhydrous DMSO).

  • Step 4: Prepare a More Dilute Solution.

    • If the precipitate persists, it is likely that the concentration is too high. Prepare a new, more dilute stock solution.

Issue 2: Precipitate formed in a previously clear stock solution during storage.
  • Step 1: Re-dissolve the Precipitate.

    • Follow the gentle warming and agitation steps described in "Issue 1, Step 2".

  • Step 2: Aliquot for Storage.

    • If the solution was not previously aliquoted, do so now into smaller, single-use vials to minimize freeze-thaw cycles.

  • Step 3: Evaluate Storage Conditions.

    • Ensure the storage temperature is consistently maintained at -20°C or -80°C.

    • Check that the vial caps (B75204) are sealed tightly to prevent solvent evaporation.

Issue 3: Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer or cell culture medium.

This is a common issue known as "crashing out," where the compound is poorly soluble in the final aqueous environment.

  • Step 1: Pre-warm the Aqueous Diluent.

    • Warm your buffer or cell culture medium to 37°C before adding the stock solution.

  • Step 2: Use a Step-wise Dilution.

    • Instead of adding the concentrated DMSO stock directly to the final volume, perform a serial dilution. For example, make an intermediate dilution of the stock in the warm aqueous solution, and then add this to the final volume.

  • Step 3: Control the Final DMSO Concentration.

    • Keep the final concentration of DMSO in your working solution as low as possible, ideally below 0.5%, to minimize both precipitation and potential cytotoxicity.

  • Step 4: Consider Co-solvents.

    • For particularly challenging formulations, the use of a small percentage of a co-solvent like PEG400 or Tween 80 in the final working solution may help to maintain solubility.

Data Presentation

Table 1: Solubility and Storage of this compound

PropertyDataSource
Solubility in DMSO Soluble[3]
Predicted Water Solubility 0.14 mg/mL[4]
Storage (Solid Form) -20°C for ≥ 4 years[3]
Storage (Solution) Aliquot and store at -20°C or -80°CGeneral Recommendation

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 321.87 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.22 mg of the compound.

  • Weigh the compound: Carefully weigh out the calculated mass of this compound on an analytical balance and place it into a sterile amber microcentrifuge tube.

  • Add solvent: Add the appropriate volume of anhydrous DMSO to the tube. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Dissolve the compound: Tightly cap the tube and vortex vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the tube in a water bath to ensure complete dissolution.

  • Visual inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and storage: Dispense the stock solution into smaller, single-use, sterile amber cryovials. Store the aliquots at -20°C or -80°C, protected from light.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_troubleshoot Troubleshooting Precipitation weigh Weigh Isothipendyl Hydrochloride Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Completely Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Amber Vials dissolve->aliquot store Store at -20°C or -80°C Protected from Light aliquot->store precipitate Precipitate Observed warm Gentle Warming (30-37°C) precipitate->warm agitate Vortex/ Sonicate warm->agitate check Visually Inspect for Dissolution agitate->check success Continue with Experiment check->success Dissolved failure Prepare a More Dilute Solution check->failure Not Dissolved

Caption: Experimental workflow for the preparation and troubleshooting of this compound stock solutions.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol isothipendyl Isothipendyl Hydrochloride h1r Histamine H1 Receptor (Gq-coupled) isothipendyl->h1r Blocks histamine Histamine histamine->h1r Activates gq Gq Protein h1r->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) ca_release->cellular_response pkc->cellular_response

Caption: Mechanism of action of this compound as a histamine H1 receptor antagonist.

References

Technical Support Center: Isothipendyl Hydrochloride Degradation Product Analysis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of Isothipendyl Hydrochloride and its degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the analysis of its degradation products important?

Isothipendyl is a first-generation antihistamine and anticholinergic agent.[1][2][3] The analysis of its degradation products is crucial for ensuring the safety, efficacy, and stability of pharmaceutical formulations. Regulatory bodies require the identification and quantification of degradation products to establish the shelf-life of a drug product and to ensure that no toxic impurities are present.[4]

Q2: What are the common degradation pathways for phenothiazine (B1677639) derivatives like Isothipendyl?

Phenothiazine derivatives are susceptible to several degradation pathways, including:

  • Oxidation: The sulfur atom in the phenothiazine ring is prone to oxidation, leading to the formation of sulfoxides and sulfones. The tertiary amine in the side chain can also be oxidized to an N-oxide.[5][6]

  • Hydrolysis: The ether or alkylamine side chains can be susceptible to cleavage under hydrolytic conditions (acidic or basic).

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, often leading to dealkylation or oxidation.[7][8]

Q3: What are the expected major degradation products of this compound?

  • Isothipendyl S-oxide: Formed by the oxidation of the sulfur atom in the phenothiazine ring.

  • Isothipendyl N-oxide: Formed by the oxidation of the tertiary amine in the dimethylaminopropyl side chain.

  • Desmethyl-Isothipendyl: Resulting from the cleavage of one of the methyl groups from the tertiary amine.

  • Hydroxylated derivatives: Formed by the introduction of a hydroxyl group on the aromatic rings.

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS analysis of this compound and its degradation products.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH.- Column overload.- Secondary interactions with the stationary phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.- Use a column with a different stationary phase (e.g., end-capped C18) or add a competing amine (e.g., triethylamine) to the mobile phase.
Retention Time Shifts - Changes in mobile phase composition.- Column degradation or contamination.- Fluctuations in column temperature.- Prepare fresh mobile phase daily.- Flush the column with a strong solvent or replace the column if necessary.- Use a column oven to maintain a consistent temperature.
Low Signal Intensity - Poor ionization of the analyte.- Ion suppression from matrix components.- Incorrect mass spectrometer settings.- Optimize the ionization source parameters (e.g., capillary voltage, gas flow rates).- Improve sample preparation to remove interfering matrix components.- Ensure the mass spectrometer is tuned and calibrated for the mass range of interest.
Ghost Peaks - Carryover from previous injections.- Contamination in the mobile phase or LC system.- Inject a blank solvent after each sample to check for carryover.- Clean the injector and autosampler.- Use high-purity solvents and freshly prepared mobile phase.
No Peaks Detected - Incorrect sample preparation.- No ionization of the analyte.- Instrument malfunction.- Verify the sample concentration and injection volume.- Check the ionization source and ensure it is functioning correctly.- Perform a system suitability test to confirm instrument performance.

Quantitative Data Summary

The following table provides the theoretical monoisotopic mass and calculated m/z values for Isothipendyl and its potential degradation products, which can be used for their identification in LC-MS analysis.

CompoundMolecular FormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)
IsothipendylC₁₆H₁₉N₃S285.1300286.1378
Isothipendyl S-oxideC₁₆H₁₉N₃OS301.1249302.1327
Isothipendyl N-oxideC₁₆H₁₉N₃OS301.1249302.1327
Desmethyl-IsothipendylC₁₅H₁₇N₃S271.1143272.1221

Experimental Protocols

Forced Degradation Studies

To generate degradation products, this compound can be subjected to the following stress conditions as per ICH guidelines:

  • Acid Hydrolysis: Reflux with 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux with 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for a specified duration.

LC-MS Method for Analysis

A general stability-indicating LC-MS method for the analysis of Isothipendyl and its degradation products is outlined below. Method optimization and validation are essential for specific applications.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to separate the parent drug from its more polar degradation products. For example, start with a low percentage of B and gradually increase it.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Full scan mode to detect all potential degradation products.

    • Scan Range: m/z 100 - 500.

    • Source Parameters: Optimize capillary voltage, cone voltage, source temperature, and gas flows for maximum sensitivity for Isothipendyl.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis cluster_data_analysis Data Analysis forced_degradation Forced Degradation (Acid, Base, Oxidation, Heat, Light) sample_extraction Sample Extraction and Dilution forced_degradation->sample_extraction lc_separation LC Separation (C18 Column, Gradient Elution) sample_extraction->lc_separation Inject Sample ms_detection MS Detection (ESI+, Full Scan) lc_separation->ms_detection peak_integration Peak Integration and Quantification ms_detection->peak_integration Acquire Data degradant_id Degradant Identification (m/z and Fragmentation) peak_integration->degradant_id

Caption: Experimental workflow for the analysis of this compound degradation products by LC-MS.

degradation_pathway cluster_oxidation Oxidation cluster_dealkylation Dealkylation isothipendyl Isothipendyl (m/z 286.14) s_oxide Isothipendyl S-oxide (m/z 302.13) isothipendyl->s_oxide [O] n_oxide Isothipendyl N-oxide (m/z 302.13) isothipendyl->n_oxide [O] desmethyl Desmethyl-Isothipendyl (m/z 272.12) isothipendyl->desmethyl Cleavage

Caption: Proposed degradation pathway for this compound.

References

Validation & Comparative

Isothipendyl Hydrochloride vs. Promethazine: An In Vitro Efficacy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available in vitro data on Isothipendyl Hydrochloride and Promethazine reveals a significant gap in directly comparable quantitative efficacy metrics. While both first-generation antihistamines are recognized as potent antagonists of the histamine (B1213489) H1 receptor, a head-to-head comparison is hampered by the limited availability of specific binding affinity (Ki) or functional inhibition (IC50) values for this compound in publicly accessible literature.

This guide synthesizes the current state of knowledge, presenting the available quantitative data for Promethazine and qualitative descriptions of Isothipendyl's potency. It also outlines standard experimental protocols used to determine such in vitro efficacy, providing a framework for researchers aiming to conduct direct comparative studies.

Summary of In Vitro Efficacy Data

Due to the absence of studies directly comparing the in vitro efficacy of this compound and Promethazine, a side-by-side quantitative analysis is not feasible. The following table summarizes the available data for each compound.

ParameterThis compoundPromethazineSource
H1 Receptor Binding Affinity (Ki) Data not available in searched literature. Described qualitatively as a "potent" H1 antagonist.[1][2]1 nMIUPHAR/BPS Guide to PHARMACOLOGY
H1 Receptor Functional Antagonism (IC50/KD) Data not available in searched literature.0.3 nM (KD) 2.87 nM (IC50) 5.4 nM (IC50), IUPHAR/BPS Guide to PHARMACOLOGY

Mechanism of Action: Competitive Antagonism at the H1 Receptor

Both this compound and Promethazine are classified as first-generation H1-receptor antagonists.[2][3] Their primary mechanism of action involves competitively binding to the histamine H1 receptor. This binding action blocks the effects of histamine, a key mediator of allergic and inflammatory responses.[2] By occupying these receptors on various cells, including those in the respiratory tract, blood vessels, and skin, these drugs prevent the characteristic symptoms of an allergic reaction, such as itching, sneezing, and swelling.[2]

In addition to their primary antihistaminic activity, both compounds are known to possess anticholinergic properties, which can contribute to some of their therapeutic effects and side effect profiles.[2]

Experimental Protocols for In Vitro Efficacy Assessment

To determine the in vitro efficacy of H1 receptor antagonists like this compound and Promethazine, several standard experimental protocols are employed. These assays are crucial for quantifying the binding affinity and functional antagonism of a compound at its target receptor.

H1 Receptor Binding Assay (Determination of Ki)

This assay directly measures the affinity of a drug for the H1 receptor.

  • Objective: To quantify the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the H1 receptor.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells genetically engineered to express a high density of human H1 receptors (e.g., CHO-K1 or HEK293 cells).

    • Competitive Binding: The cell membranes are incubated with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) and varying concentrations of the unlabeled test compound (Isothipendyl or Promethazine).

    • Separation and Detection: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The amount of radioactivity on the filter is then measured using a scintillation counter.

    • Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity.

Functional Antagonism Assay (Determination of IC50)

This assay measures the ability of a drug to inhibit the cellular response triggered by histamine.

  • Objective: To determine the concentration of an antagonist required to inhibit 50% of the maximal response induced by an agonist (histamine).

  • Methodology:

    • Cell Culture: Cells expressing the H1 receptor (e.g., DDT1MF-2 cells) are cultured.

    • Agonist Stimulation: The cells are exposed to a fixed concentration of histamine, which activates the H1 receptor and leads to a measurable downstream signaling event, such as the hydrolysis of inositol (B14025) phospholipids.

    • Antagonist Inhibition: The experiment is repeated in the presence of varying concentrations of the antagonist (Isothipendyl or Promethazine).

    • Measurement of Response: The level of the signaling event (e.g., accumulation of inositol phosphates) is quantified at each antagonist concentration.

    • Data Analysis: The results are plotted to create a dose-response curve, from which the IC50 value is calculated.

Visualizing the Experimental Workflow and Signaling Pathway

To aid in the understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.

G H1 Receptor Binding Assay Workflow cluster_materials Materials cluster_procedure Procedure cluster_analysis Data Analysis membranes Cell Membranes with H1 Receptors incubation Incubate Membranes, Radioligand, and Test Compound membranes->incubation radioligand Radiolabeled Antagonist (e.g., [³H]-mepyramine) radioligand->incubation test_compound Test Compound (Isothipendyl or Promethazine) test_compound->incubation filtration Filter to Separate Bound and Unbound Ligand incubation->filtration scintillation Measure Radioactivity filtration->scintillation competition_curve Generate Competition Curve scintillation->competition_curve ic50 Determine IC50 competition_curve->ic50 ki Calculate Ki using Cheng-Prusoff Equation ic50->ki

Caption: Workflow for a competitive radioligand H1 receptor binding assay.

G Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Allergic Reaction) Ca_release->Cellular_Response PKC_activation->Cellular_Response Antagonist Isothipendyl or Promethazine Antagonist->H1R Blocks

Caption: Simplified signaling pathway of the Histamine H1 receptor and the inhibitory action of antagonists.

Conclusion

While both this compound and Promethazine are established first-generation H1-receptor antagonists, a direct in vitro efficacy comparison is currently limited by the lack of publicly available quantitative data for this compound. The data that is available for Promethazine indicates a high affinity for the H1 receptor. To enable a definitive comparison, further in vitro studies employing standardized binding and functional assays are necessary to determine the Ki and IC50 values for this compound under conditions comparable to those used for Promethazine. Such data would be invaluable for researchers and drug development professionals in making informed decisions regarding the selection and application of these antihistamines in preclinical research.

References

A Comparative Analysis of Isothipendyl Hydrochloride and Second-Generation Antihistamines at the Histamine H1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding characteristics of antihistamines to the histamine (B1213489) H1 receptor is paramount for designing more effective and safer therapeutics. This guide provides a comparative overview of the binding affinity of the first-generation antihistamine, Isothipendyl Hydrochloride, against several prominent second-generation antihistamines.

This compound is a first-generation H1-antihistamine belonging to the phenothiazine (B1677639) class.[1] Like other antihistamines, it exerts its therapeutic effects by competitively antagonizing the histamine H1 receptor.[2][3] This action blocks the downstream signaling cascade initiated by histamine, thereby alleviating the symptoms associated with allergic reactions.[4] However, a significant drawback of first-generation antihistamines, including Isothipendyl, is their ability to cross the blood-brain barrier, which can lead to sedative effects and other central nervous system side effects.[4]

Second-generation antihistamines were developed to minimize these sedative effects by being more selective for peripheral H1 receptors and having limited penetration across the blood-brain barrier.[4][5] This class of drugs generally offers a more favorable safety profile.[6]

Binding Affinity at the Histamine H1 Receptor

In contrast, extensive data is available for second-generation antihistamines. The following table summarizes the reported Ki values for several commonly used second-generation antihistamines at the histamine H1 receptor.

AntihistamineKi (nM)
Desloratadine0.4[9]
Levocetirizine3[9]
Fexofenadine10[9]

Note: The affinity of antihistamines for the H1-receptor can be influenced by experimental conditions such as temperature and pH.[9]

As the data indicates, Desloratadine exhibits the highest binding affinity among the listed second-generation antihistamines, followed by Levocetirizine and Fexofenadine.[9] The relative binding affinities have been described as Desloratadine > Cetirizine > Loratadine > Fexofenadine.

Histamine H1 Receptor Signaling Pathway

The binding of histamine to its G-protein coupled H1 receptor initiates a signaling cascade that leads to the classic symptoms of an allergic response. Antihistamines, by blocking this initial binding step, prevent the activation of this pathway.

G_protein_signaling cluster_cell_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R Binds Antihistamine Isothipendyl HCl & Second-Gen Antihistamines Antihistamine->H1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca2_release->Allergic_Response PKC_activation->Allergic_Response

Caption: Antihistamine Inhibition of the H1 Receptor Signaling Pathway.

Experimental Protocols: Radioligand Binding Assay

The binding affinity of a compound to a receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound (e.g., an antihistamine) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Key Steps in a Radioligand Binding Assay:
  • Membrane Preparation: Membranes containing the histamine H1 receptor are isolated from cell lines or tissues that express the receptor.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) and varying concentrations of the unlabeled test compound.

  • Separation: The membrane-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

experimental_workflow start Start receptor_prep Receptor Membrane Preparation start->receptor_prep incubation Incubation: Membranes + Radioligand + Test Compound receptor_prep->incubation filtration Rapid Filtration (Separation of Bound & Free Ligand) incubation->filtration counting Scintillation Counting (Quantification of Bound Radioactivity) filtration->counting analysis Data Analysis: IC50 Determination & Ki Calculation counting->analysis end End analysis->end

References

Cross-Reactivity of Isothipendyl Hydrochloride with other Phenothiazines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Isothipendyl Hydrochloride with other phenothiazine (B1677639) derivatives, focusing on the critical aspect of cross-reactivity. Due to a lack of specific quantitative cross-reactivity data in publicly available literature, this guide emphasizes structural similarities, mechanisms of action, and detailed experimental protocols that can be employed to determine such reactivity.

Structural and Pharmacological Comparison

Isothipendyl is a first-generation antihistamine of the phenothiazine class.[1] Its cross-reactivity with other phenothiazines is primarily dictated by its structural similarity to these compounds, particularly in the core tricyclic ring system and the side chain.[2][3] Phenothiazines can be broadly categorized based on their side chains into aliphatic, piperidine, and piperazine (B1678402) derivatives, which influences their pharmacological properties, including their potential for cross-reactivity.[4]

While Isothipendyl is primarily an H1 receptor antagonist, many phenothiazines also exhibit activity at dopamine (B1211576), muscarinic, and alpha-adrenergic receptors.[5][6][7] Cross-reactivity can manifest as either a similar therapeutic effect or an adverse reaction in individuals sensitized to another phenothiazine. For instance, a patient with a known allergy to chlorpromazine (B137089) might exhibit a hypersensitivity reaction to isothipendyl.[8]

Table 1: Qualitative Comparison of this compound and Other Phenothiazines

FeatureThis compoundPromethazine (B1679618)Chlorpromazine
Chemical Subclass AzaphenothiazineAliphatic PhenothiazineAliphatic Phenothiazine
Primary Action Antihistamine (H1 receptor antagonist)[1]Antihistamine, Antiemetic, Sedative[9]Antipsychotic, Antiemetic[10]
Receptor Affinity Primarily Histamine (B1213489) H1[1]Histamine H1, Dopamine D2, Muscarinic, Alpha-adrenergic[9]Dopamine D2, Histamine H1, Muscarinic, Alpha-adrenergic[10]
Key Structural Difference from Phenothiazine Core Nitrogen atom at position 1 of the phenothiazine ring system[11]Standard phenothiazine coreStandard phenothiazine core with chlorine substitution
Potential for Cross-Reactivity (Hypothesized) Moderate to high with other antihistaminic phenothiazines due to shared pharmacophore. A documented case of contact dermatitis showed no cross-reaction with other phenothiazines in patch testing.[11]High with other aliphatic phenothiazines.High with other aliphatic phenothiazines.

Experimental Protocols for Assessing Cross-Reactivity

To quantitatively assess the cross-reactivity of this compound with other phenothiazines, several experimental methodologies can be employed. The following are detailed protocols for two common approaches:

Patch Testing for Delayed Hypersensitivity

Patch testing is a primary method for identifying delayed-type hypersensitivity reactions to drugs and is particularly useful for assessing cross-reactivity in a clinical setting.[12][13]

Protocol:

  • Allergen Preparation: The suspected cross-reactive phenothiazine derivatives are prepared at appropriate, non-irritating concentrations in a suitable vehicle, typically petrolatum or an aqueous solution.[12]

  • Patch Application: Small amounts of the prepared allergens are applied to individual Finn Chambers® or similar patch test units.[12] These are then affixed to the upper back of the subject.

  • Occlusion: The patches are left in place for 48 hours, during which time the subject should avoid activities that may lead to excessive sweating or getting the back wet.[14]

  • First Reading: After 48 hours, the patches are removed, and the test sites are marked. An initial reading is performed to assess for any immediate reactions.[12]

  • Delayed Readings: Subsequent readings are typically performed at 72 and/or 96 hours after application to detect delayed hypersensitivity reactions.[12] In some cases, a reading at day 7 may be beneficial.[15]

  • Interpretation: Reactions are graded based on the intensity of erythema, infiltration, and vesiculation according to the International Contact Dermatitis Research Group (ICDRG) criteria.[16] A positive reaction to multiple phenothiazines indicates cross-reactivity.

High-Performance Liquid Chromatography (HPLC) for Analytical Cross-Reactivity

HPLC methods can be used to separate and quantify structurally similar compounds, providing an analytical basis for predicting cross-reactivity in immunoassays or receptor binding assays.[17]

Protocol:

  • Standard and Sample Preparation: Standard solutions of this compound and other phenothiazines of interest (e.g., Promethazine, Chlorpromazine) are prepared in a suitable solvent. The test sample, which could be a biological matrix or a pharmaceutical formulation, is also prepared.

  • Chromatographic System: A reverse-phase HPLC system with a C8 or C18 column is typically used.

  • Mobile Phase: The mobile phase is optimized to achieve separation of the different phenothiazines. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol).

  • Detection: A UV detector is commonly set at a wavelength where phenothiazines exhibit strong absorbance, such as 254 nm.[18][19]

  • Analysis: The retention times of the different phenothiazines are determined from the chromatograms of the standard solutions. The test sample is then injected, and the presence of peaks corresponding to the retention times of the other phenothiazines would indicate their presence. The peak areas can be used for quantification.

  • Interpretation: The ability of the HPLC method to distinguish between Isothipendyl and other phenothiazines is crucial. Co-elution or closely eluting peaks suggest structural similarity that could lead to cross-reactivity in other analytical methods like immunoassays.[17]

Visualizing Experimental and Biological Pathways

To better understand the processes involved in assessing and mediating phenothiazine effects, the following diagrams illustrate a typical experimental workflow and the key signaling pathways.

G cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Analysis Subject Subject Selection Patch Patch Application (48h Occlusion) Subject->Patch Allergen Allergen Preparation Allergen->Patch Removal Patch Removal & Initial Reading Patch->Removal Delayed Delayed Readings (72h, 96h) Removal->Delayed Interpret Interpretation (ICDRG Criteria) Delayed->Interpret

Caption: Experimental workflow for assessing cross-reactivity using patch testing.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Histamine Histamine / Phenothiazine Antagonist Histamine->H1R Binds

Caption: Simplified Histamine H1 receptor signaling pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Dopamine Dopamine / Phenothiazine Antagonist Dopamine->D2R Binds

Caption: Simplified Dopamine D2 receptor signaling pathway.

Conclusion

References

A Head-to-Head Comparison of CNS Effects: Isothipendyl Hydrochloride vs. Diphenhydramine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the characterization of the central nervous system (CNS) effects of Isothipendyl Hydrochloride compared to the extensively studied first-generation antihistamine, Diphenhydramine (B27). While both are recognized for their sedative properties, a wealth of quantitative experimental data for Diphenhydramine contrasts sharply with the predominantly qualitative descriptions available for this compound.

This guide synthesizes the current understanding of the CNS effects of both compounds, presenting the available data to facilitate a comparative assessment for researchers, scientists, and drug development professionals. A notable gap in the literature exists regarding direct, head-to-head clinical trials comparing the CNS effects of these two specific antihistamines.

Mechanism of Action and CNS Penetration

Both this compound and Diphenhydramine are first-generation H1 receptor antagonists.[1][2] Their therapeutic effects and CNS side effects stem from their ability to cross the blood-brain barrier and antagonize H1 receptors in the brain.[1][2] Histamine in the CNS plays a crucial role in wakefulness, and by blocking its action, these drugs induce sedation.[1][2] Additionally, both compounds exhibit anticholinergic properties, contributing to their side effect profiles.[1][2]

Comparative Overview of CNS Effects

CNS EffectThis compoundDiphenhydramine
Sedation/Somnolence Described as a common side effect.[1] No quantitative data from controlled studies was found.Significant sedative effects demonstrated in numerous studies.[7][8][9] Dose-dependent increases in subjective and objective sleepiness have been quantified.[10][11]
Cognitive Performance Effects on cognitive function are mentioned as a possibility due to its classification as a first-generation antihistamine.[1] No specific experimental data was found.Impairs various cognitive domains including divided attention, working memory, vigilance, and speed.[8][12][13] These effects have been quantified in multiple clinical trials.
Psychomotor Performance Potential for impairment is inferred from its sedative properties.[1] No specific experimental data was found.Demonstrates significant impairment in psychomotor tasks.[8][14] Studies have measured decrements in reaction time and other performance metrics.[11][14]

Detailed Experimental Data: Diphenhydramine

The extensive research on Diphenhydramine provides a clear picture of its CNS-related adverse effects.

Sedative Effects

A randomized, double-blind, placebo-controlled trial evaluating the carryover effects of nighttime administration of 50 mg Diphenhydramine showed a significant increase in next-day sleepiness compared to placebo.[10] Another study comparing a 50 mg dose of Diphenhydramine to placebo found significant impairment in both subjective and objective assessments of sleepiness.[11]

Cognitive Impairment

In a double-blind study with 98 healthy volunteers, a single dose of Diphenhydramine resulted in poorer performance on tasks of divided attention, working memory, speed, and vigilance compared to loratadine (B1675096) and placebo.[8] Subjects taking Diphenhydramine also reported greater fatigue and sleepiness.[8] Another trial showed that a 50 mg dose of Diphenhydramine significantly impaired working memory, psychomotor speed, reasoning/computation, and divided attention when compared to desloratadine (B1670295) and placebo.[12]

Psychomotor Impairment

A double-blind, randomized, crossover study in 10 healthy adult volunteers demonstrated that a 25 mg dose of Diphenhydramine significantly disrupted all measures of cognitive and psychomotor performance for up to 6 hours post-dose.[14] The test battery included simple reaction time, multiple-choice reaction time, and critical flicker fusion frequency threshold.[14]

Experimental Protocols

Study of Initial and Steady-State Effects of Diphenhydramine[8]
  • Design: Double-blind, randomized assignment of 98 healthy volunteers to receive either loratadine, diphenhydramine, or placebo.

  • Procedure: A computerized test battery was administered at baseline, on day 1 after the initial dose, and on days 3 and 5.

  • Assessments: The battery included tests for divided attention, working memory, speed, and vigilance. Subjective measures of fatigue, sleepiness, and motivation were also collected.

Assessment of Psychomotor Performance with Diphenhydramine[14]
  • Design: Double-blind, randomized, crossover study with 10 healthy adult volunteers.

  • Procedure: A single dose of fexofenadine, cetirizine, diphenhydramine (25 mg), or placebo was administered. Cognitive and psychomotor performance tests were conducted at 1, 3, and 6 hours post-dose.

  • Assessments:

    • Instrumental Tests: Simple reaction time (SRT), Multiple Choice Reaction Time Task (MCRT), and Critical Flicker Fusion frequency threshold (CFFT).

    • Non-instrumental Tests: Stanford Sleepiness Scale (SSS), Digit Cancellation Task (DCT), Digit Symbol Substitution Task (DSST), and mental arithmetic tests.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for both drugs involves the blockade of the Histamine H1 receptor in the central nervous system. This action disrupts the normal signaling pathway of histamine, which is involved in promoting wakefulness.

Histamine Histamine H1_Receptor H1_Receptor Histamine->H1_Receptor Binds to Wakefulness Wakefulness H1_Receptor->Wakefulness Promotes Drug This compound or Diphenhydramine Drug->H1_Receptor Blocks

Figure 1. Simplified signaling pathway of H1 receptor antagonism.

The experimental workflow for a typical clinical trial assessing the CNS effects of these drugs would involve several key stages.

cluster_0 Pre-Trial cluster_1 Trial Execution cluster_2 Post-Trial Recruitment Subject Recruitment & Screening Baseline Baseline Cognitive & Psychomotor Testing Recruitment->Baseline Randomization Randomization to Drug or Placebo Baseline->Randomization Administration Drug Administration Randomization->Administration PostDose Post-Dose Testing at Timed Intervals Administration->PostDose Data_Analysis Data Analysis & Statistical Comparison PostDose->Data_Analysis Conclusion Conclusion on CNS Effects Data_Analysis->Conclusion

Figure 2. Generalized experimental workflow for assessing CNS effects.

Conclusion

The available evidence strongly indicates that Diphenhydramine has significant and quantifiable negative impacts on sedation, cognitive function, and psychomotor performance.[8][9][10][11][12][14] These effects are well-characterized through numerous clinical trials. In contrast, while this compound is classified as a first-generation antihistamine with expected sedative and anticholinergic effects, there is a clear lack of published, peer-reviewed experimental data to quantify the extent of these CNS effects.[1]

For researchers and drug development professionals, this highlights a significant knowledge gap. Further investigation through controlled clinical trials is necessary to accurately characterize the CNS profile of this compound and to enable a direct, evidence-based comparison with Diphenhydramine. Until such data becomes available, any assumptions about the relative CNS effects of this compound remain speculative and are based on its classification rather than on direct experimental evidence.

References

Enantioselective Dynamics of Isothipendyl Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isothipendyl Hydrochloride, a first-generation antihistamine, is recognized for its efficacy in alleviating allergic symptoms through its action as a histamine (B1213489) H1 receptor antagonist.[1][2] Like many pharmaceuticals, Isothipendyl possesses a chiral center, implying the existence of enantiomers—stereoisomers that are non-superimposable mirror images of each other. While the commercially available form of this compound is a racemic mixture (a 1:1 ratio of its enantiomers), a detailed comparative analysis of the individual isomers' pharmacological activities is not extensively documented in publicly available literature.

This guide, therefore, aims to provide a comprehensive comparison based on the established principles of stereochemistry in pharmacology. It will explore the potential differences in efficacy and side-effect profiles between the (R)- and (S)-enantiomers of Isothipendyl, supported by generalized experimental data for similar chiral compounds.

The Significance of Chirality in Drug Action

Enantiomers of a chiral drug can exhibit significant differences in their biological activities.[3] This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions. One enantiomer may fit more precisely into the binding site of a target receptor, leading to a more potent therapeutic effect, while the other may be less active or even contribute to adverse effects.[4]

This compound: A Tale of Two Isomers

This compound exerts its therapeutic effects primarily through two mechanisms: antagonism of the histamine H1 receptor and anticholinergic activity.[2][5] It is plausible that the two enantiomers of Isothipendyl interact differently with both the histamine H1 receptors and muscarinic receptors responsible for its anticholinergic effects.

Table 1: Postulated Enantioselective Activity of this compound Isomers

Property(R)-Isothipendyl (Hypothetical)(S)-Isothipendyl (Hypothetical)Racemic Isothipendyl
Primary Therapeutic Target Histamine H1 ReceptorHistamine H1 ReceptorHistamine H1 Receptor
Secondary Target Muscarinic Acetylcholine ReceptorsMuscarinic Acetylcholine ReceptorsMuscarinic Acetylcholine Receptors
Antihistaminic Potency Potentially higher affinity for the H1 receptor, leading to greater efficacy in reducing allergic symptoms.Potentially lower affinity for the H1 receptor, resulting in reduced antihistaminic effects.A composite of the activities of both enantiomers.
Anticholinergic Activity May exhibit stronger or weaker binding to muscarinic receptors, influencing the severity of side effects like dry mouth and drowsiness.May have a different binding profile to muscarinic receptors compared to the (R)-enantiomer.The overall anticholinergic effect is a sum of the contributions of both isomers.
Sedative Effects The degree of sedation could be more or less pronounced depending on its ability to cross the blood-brain barrier and interact with central H1 and muscarinic receptors.The sedative properties may differ from the (R)-enantiomer.Sedation is a known side effect of the racemic mixture.[5]
Potential Advantages of a Single Enantiomer If more potent, a lower dose could be administered, potentially reducing off-target side effects.If less active or responsible for more side effects, its removal could lead to a drug with a better therapeutic index.Represents the current therapeutic standard.

Experimental Protocols for Chiral Analysis

The investigation of the enantioselective activity of a compound like this compound would necessitate the following key experimental steps:

  • Chiral Separation: The first crucial step is the resolution of the racemic mixture into its individual enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for this purpose.[6][7]

    • Methodology:

      • Column Selection: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H) is often a good starting point.

      • Mobile Phase Optimization: A mixture of a non-polar solvent (like hexane) and an alcohol (such as isopropanol (B130326) or ethanol) is typically used. The ratio is optimized to achieve the best separation.

      • Detection: A UV detector is commonly employed to monitor the elution of the separated enantiomers.

      • Fraction Collection: Once the separation method is established, the individual enantiomer fractions can be collected for further analysis.

  • In Vitro Pharmacological Assays: The separated enantiomers would then be subjected to a series of in vitro assays to determine their binding affinities and functional activities at the target receptors.

    • Receptor Binding Assays:

      • Objective: To determine the affinity of each enantiomer for the histamine H1 receptor and various muscarinic receptor subtypes.

      • Protocol: Radioligand binding assays are commonly performed using cell membranes expressing the target receptors. The ability of increasing concentrations of each enantiomer to displace a specific radiolabeled ligand is measured. The data is used to calculate the inhibition constant (Ki), a measure of binding affinity.

    • Functional Assays:

      • Objective: To assess the ability of each enantiomer to inhibit the signaling cascade initiated by receptor activation.

      • Protocol: For the H1 receptor, a common assay measures the inhibition of histamine-induced calcium mobilization in cells expressing the receptor. For muscarinic receptors, assays could measure the inhibition of acetylcholine-induced downstream signaling events.

Visualizing Experimental and Signaling Pathways

To better understand the processes involved in evaluating the enantioselective activity of this compound, the following diagrams illustrate a typical experimental workflow and the signaling pathway of the histamine H1 receptor.

Experimental_Workflow racemic Racemic Isothipendyl Hydrochloride hplc Chiral HPLC Separation racemic->hplc r_iso (R)-Isothipendyl hplc->r_iso s_iso (S)-Isothipendyl hplc->s_iso invitro In Vitro Assays r_iso->invitro invivo In Vivo Studies r_iso->invivo s_iso->invitro s_iso->invivo binding Receptor Binding (Ki determination) invitro->binding functional Functional Assays (IC50 determination) invitro->functional data Data Analysis & Comparison binding->data functional->data efficacy Efficacy Models (e.g., allergy models) invivo->efficacy safety Safety & Toxicology invivo->safety efficacy->data safety->data H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R activates Isothipendyl Isothipendyl (active enantiomer) Isothipendyl->H1R blocks Gq Gq Protein H1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Cellular Response (e.g., inflammation, smooth muscle contraction) Ca2->Cellular_Response PKC->Cellular_Response

References

Comparative Pharmacokinetic Analysis of Isothipendyl Hydrochloride Across Different Species: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative pharmacokinetic analysis of Isothipendyl Hydrochloride, a first-generation H1-antihistamine. Due to the limited availability of publicly accessible, direct comparative pharmacokinetic data for this compound across various species, this document focuses on providing standardized experimental protocols and a template for data presentation. This will enable researchers to generate and compare pharmacokinetic profiles in a consistent and reproducible manner.

This compound is recognized for its antiallergic and antipruritic properties, which stem from its antagonism of H1 histamine (B1213489) receptors.[1] It also possesses anticholinergic and sedative effects.[1][2] After oral administration, it is generally understood to be rapidly absorbed from the gastrointestinal tract and undergoes extensive metabolism in the liver, primarily via the cytochrome P450 enzyme system, before being excreted in the urine.[2] The onset of action is typically within 15-30 minutes, with a duration of action lasting 4-6 hours.[2] However, specific pharmacokinetic parameters can vary significantly between species due to differences in anatomy, physiology, and metabolic pathways.[3][4]

Data Presentation: A Template for Comparative Pharmacokinetics

The following table is a template for summarizing key pharmacokinetic parameters of this compound from experimental studies in different species. Researchers can populate this table with their own data to facilitate a direct comparison.

ParameterSpecies 1 (e.g., Rat)Species 2 (e.g., Dog)Species 3 (e.g., Rabbit)
Dose (mg/kg)
Route of Administration
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ng·h/mL)
AUC (0-inf) (ng·h/mL)
T½ (h)
CL (L/h/kg)
Vd (L/kg)
F (%)
Plasma Protein Binding (%)

Abbreviations:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach maximum plasma concentration.

  • AUC (0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC (0-inf): Area under the plasma concentration-time curve from time zero to infinity.

  • T½: Elimination half-life.

  • CL: Total body clearance.

  • Vd: Volume of distribution.

  • F (%): Absolute bioavailability.

Experimental Protocols

Detailed and standardized methodologies are crucial for generating high-quality, comparable pharmacokinetic data. The following protocols are generalized and should be adapted and validated for specific experimental conditions.

In-Vivo Pharmacokinetic Study Protocol (Rodent Model, e.g., Rat)

Objective: To determine the pharmacokinetic profile of this compound following a single oral (PO) and intravenous (IV) administration in rats.

Materials:

  • This compound

  • Vehicle for administration (e.g., 0.5% carboxymethylcellulose for PO, saline for IV)

  • Male/Female Sprague-Dawley or Wistar rats (e.g., 200-250g)

  • Oral gavage needles

  • Syringes and needles for IV injection

  • Blood collection tubes (e.g., with K2EDTA anticoagulant)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimatization: House animals in a controlled environment (e.g., 22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

  • Dose Preparation: Prepare a homogenous solution or suspension of this compound in the chosen vehicle at the desired concentration.

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with continued access to water.

  • Dosing:

    • Oral (PO) Group: Administer a single oral dose of the this compound suspension to each rat via oral gavage.

    • Intravenous (IV) Group: Administer a single intravenous dose of the this compound solution to each rat via a suitable vein (e.g., tail vein).

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from a suitable site (e.g., saphenous vein) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 4000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS for this compound Quantification in Plasma

Objective: To accurately quantify the concentration of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Equipment:

  • LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18 column)

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Plasma samples from the in-vivo study

  • Blank plasma from the same species for calibration standards and quality controls

Procedure:

  • Standard and Quality Control (QC) Preparation:

    • Prepare stock solutions of this compound and the IS in a suitable solvent (e.g., methanol).

    • Serially dilute the this compound stock solution with blank plasma to create calibration standards at various concentrations (e.g., 1-1000 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples, calibration standards, and QCs on ice.

    • To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 13,000 x g for 10 minutes) at 4°C.

    • Transfer the supernatant to a new tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the analyte and IS from endogenous plasma components using a suitable gradient elution on the analytical column.

    • Detect and quantify this compound and the IS using Multiple Reaction Monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for this compound would need to be optimized.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards using a weighted linear regression.

    • Use the regression equation to determine the concentration of this compound in the unknown samples.

    • Calculate the pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Mandatory Visualization

The following diagrams illustrate key workflows and concepts relevant to the comparative pharmacokinetic analysis of this compound.

G cluster_preclinical Preclinical Pharmacokinetic Study Workflow cluster_bioanalysis Bioanalytical Workflow acclimatization Animal Acclimatization dosing Dosing (PO/IV) acclimatization->dosing sampling Blood Sampling dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage sample_prep Sample Preparation (Protein Precipitation) storage->sample_prep Analysis Phase lcms LC-MS/MS Analysis sample_prep->lcms data_analysis Data Analysis & PK Modeling lcms->data_analysis

Caption: Generalized workflow for a preclinical pharmacokinetic study.

G cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion oral Oral Administration gi_tract GI Tract oral->gi_tract blood Systemic Circulation (Plasma Protein Binding) gi_tract->blood Absorption tissues Tissues (Site of Action) blood->tissues liver Liver (CYP450 Enzymes) blood->liver First-Pass Metabolism kidney Kidney blood->kidney tissues->blood liver->blood metabolites Metabolites liver->metabolites urine Urine kidney->urine

References

Assessing the Specificity of Isothipendyl Hydrochloride for the H1 Receptor Over Other GPCRs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isothipendyl hydrochloride is a first-generation antihistamine belonging to the phenothiazine (B1677639) class of drugs.[1][2] Its primary therapeutic effect is achieved through the competitive antagonism of the histamine (B1213489) H1 receptor, which alleviates symptoms associated with allergic reactions.[1] However, like many first-generation antihistamines, Isothipendyl is known to cross the blood-brain barrier and may exhibit off-target effects, including anticholinergic and sedative properties, suggesting interactions with other G-protein coupled receptors (GPCRs).[2][3] Understanding the specificity of Isothipendyl for the H1 receptor compared to other GPCRs is crucial for predicting its pharmacological profile, including potential side effects, and for guiding further drug development.

Due to a lack of publicly available, comprehensive binding affinity data specifically for this compound across a wide range of GPCRs, this guide will utilize the receptor binding profile of Promethazine (B1679618) as a representative compound. Promethazine is also a first-generation phenothiazine antihistamine with a similar structural backbone and pharmacological profile, making it a suitable proxy for illustrating the expected receptor specificity of this class of drugs.[1][4] This guide will present comparative binding data, detail the experimental protocols used to obtain such data, and provide visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Comparative Receptor Binding Affinity

The following table summarizes the binding affinities (Ki values) of Promethazine for the histamine H1 receptor and a panel of other GPCRs. The Ki value represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay; a lower Ki value indicates a higher binding affinity.

Receptor TargetLigandKi (nM)
Histamine H1 Receptor Promethazine1.4 [1]
Muscarinic Acetylcholine Receptors (mAChR) PromethazineModerate Affinity (General)[1]
Dopamine D2 Receptor Promethazine260[5]
Serotonin 5-HT2A Receptor PromethazineWeak to Moderate Affinity[1]
Serotonin 5-HT2C Receptor PromethazineWeak to Moderate Affinity[1]
α1-Adrenergic Receptor PromethazineWeak to Moderate Affinity[1]

Data for Promethazine is used as a proxy for Isothipendyl.

As the data indicates, Promethazine exhibits high affinity for the histamine H1 receptor.[1] Its affinity for other GPCRs, such as dopamine, serotonin, and adrenergic receptors, is considerably lower, as indicated by the higher Ki values.[1][5] The term "moderate affinity" for muscarinic receptors suggests that anticholinergic effects are likely at therapeutic concentrations.[1]

Experimental Protocols

The binding affinity of a compound for a specific receptor is typically determined using a radioligand binding assay.[6]

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., this compound) for a specific GPCR.

Materials:

  • Cell membranes expressing the target GPCR of interest (e.g., H1, M1, D2 receptors).

  • A specific radioligand for the target receptor (e.g., [3H]mepyramine for H1 receptors).

  • Test compound (this compound).

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: A cell line stably expressing the human recombinant GPCR of interest is cultured and harvested. The cells are then lysed, and the cell membranes are isolated through centrifugation. The protein concentration of the membrane preparation is determined.

  • Competitive Binding Assay:

    • A fixed concentration of the radioligand is incubated with the cell membrane preparation.

    • Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

    • A control group with no test compound is included to determine total binding.

    • A non-specific binding control is included, which contains a high concentration of an unlabeled ligand known to saturate the receptors, thereby displacing all specific radioligand binding.

  • Incubation: The mixture is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Isothipendyl Isothipendyl Hydrochloride H1R H1 Receptor Isothipendyl->H1R Blocks Histamine Histamine Histamine->H1R Activates Gq Gq H1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER) IP3->Ca_ER Opens Ca2+ channels PKC PKC DAG->PKC Activates Ca_cyto Ca2+ (Cytosolic) Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) PKC->Cellular_Response Phosphorylates targets

Caption: H1 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental_Workflow start Start: Prepare Receptor Membranes incubation Incubate Membranes with: 1. Radioligand 2. Test Compound (Isothipendyl) start->incubation filtration Separate Bound from Unbound Ligand (Filtration) incubation->filtration quantification Quantify Bound Radioligand (Scintillation Counting) filtration->quantification analysis Data Analysis: - Determine IC50 - Calculate Ki quantification->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for Determining GPCR Binding Affinity using a Radioligand Binding Assay.

For researchers and drug development professionals, this comparative assessment underscores the importance of conducting comprehensive receptor screening assays to fully characterize the selectivity profile of drug candidates. While Isothipendyl is effective as an H1 antagonist, its off-target activities highlight the challenges in developing highly specific ligands. Future research should aim to generate and publish a complete binding profile for Isothipendyl to provide a more definitive understanding of its specificity and to aid in the development of next-generation antihistamines with improved safety profiles.

References

In Vivo Validation of Isothipendyl Hydrochloride's Duration of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo duration of action of Isothipendyl Hydrochloride and other prominent first and second-generation antihistamines. While direct, publicly available in vivo studies detailing the experimental protocol for this compound's duration of action are limited, this document synthesizes available data and presents standard methodologies used in the field for such validations.

Comparative Analysis of Antihistamine Duration of Action

The following table summarizes the duration of action and other relevant pharmacological parameters for this compound and selected comparator antihistamines. The data for comparator drugs is derived from in vivo studies, primarily using the histamine-induced wheal and flare suppression model in human subjects.

DrugClassOnset of ActionPeak EffectDuration of ActionKey In Vivo Model
This compound First-Generation Antihistamine15-30 minutes[1]1-2 hours[1]4-6 hours[1]Not explicitly detailed in publicly available literature
Diphenhydramine First-Generation Antihistamine15-60 minutes~2-4 hours4-6 hoursHistamine-induced wheal and flare suppression
Chlorpheniramine First-Generation Antihistamine~2 hours[2]~6 hours4-6 hours[2]Histamine-induced wheal and flare suppression
Loratadine Second-Generation Antihistamine1-3 hours8-12 hours≥24 hoursHistamine-induced wheal and flare suppression
Cetirizine Second-Generation Antihistamine~1 hour2-4 hours≥24 hoursHistamine-induced wheal and flare suppression

Experimental Protocols: Histamine-Induced Wheal and Flare Suppression

A prevalent and standardized method for quantifying the in vivo duration of action of antihistamines is the histamine-induced wheal and flare test. Below is a generalized protocol based on numerous clinical studies of H1-receptor antagonists.

Objective: To evaluate the time course of inhibition of histamine-induced cutaneous wheal and flare responses by an antihistamine.

Subjects: Healthy, non-smoking adult volunteers with no history of significant skin allergies or recent use of medications that could interfere with the study results.

Materials:

  • Histamine (B1213489) dihydrochloride (B599025) solution (e.g., 1 mg/mL)

  • Saline solution (negative control)

  • Skin prick test lancets

  • Calibrated ruler or digital imaging system for measuring wheal and flare areas

  • Emergency medical supplies

Procedure:

  • Baseline Measurement: Prior to drug administration, baseline histamine-induced wheal and flare responses are established. A series of skin prick tests with histamine and saline are performed on the volar surface of the forearm. The resulting wheal (raised, edematous area) and flare (surrounding erythema) are measured at a specified time point (e.g., 15 minutes) after the prick.

  • Drug Administration: Subjects are administered a single oral dose of the antihistamine under investigation or a placebo in a double-blind, crossover fashion.

  • Post-Dose Measurements: At predetermined time intervals post-dosing (e.g., 1, 2, 4, 6, 8, 12, 24 hours), the histamine skin prick tests are repeated on an adjacent, previously unused area of the forearm.

  • Data Analysis: The areas of the wheal and flare at each time point are measured and compared to the baseline values. The percentage of inhibition is calculated. The duration of action is typically defined as the time during which a statistically significant inhibition (e.g., >50%) of the wheal and flare response is maintained.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in the validation and mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment cluster_analysis Data Analysis subject Recruit Healthy Volunteers baseline Establish Baseline Histamine Response (Wheal & Flare Measurement) subject->baseline randomize Randomize to Treatment Groups (Isothipendyl vs. Comparator vs. Placebo) baseline->randomize administer Administer Single Oral Dose randomize->administer measure Repeat Histamine Challenge at Multiple Time Points (e.g., 1-24h) administer->measure record Measure and Record Wheal & Flare Size measure->record calculate Calculate Percent Inhibition of Wheal & Flare vs. Baseline record->calculate determine Determine Duration of Action (Time to Loss of Significant Inhibition) calculate->determine

Caption: Experimental workflow for determining the duration of action of an antihistamine.

signaling_pathway cluster_cell Cell Membrane cluster_downstream Intracellular Signaling H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Histamine Histamine Histamine->H1R Binds and Activates Isothipendyl Isothipendyl HCl (Antihistamine) Isothipendyl->H1R Blocks Binding Ca2 Increased Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC Allergic_Response Cellular Allergic Response (e.g., smooth muscle contraction, vasodilation) Ca2->Allergic_Response PKC->Allergic_Response

Caption: Histamine H1 receptor signaling pathway and the mechanism of H1 antihistamines.

References

Safety Operating Guide

Proper Disposal of Isothipendyl Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe and compliant disposal of Isothipendyl Hydrochloride, a pharmaceutical compound used in research and development. Adherence to these procedures is essential to minimize environmental impact and ensure workplace safety.

I. Understanding the Hazards

Key Hazard Information:

Hazard StatementClassificationPrecautionary Statement
Harmful if swallowedAcute toxicity - Oral, Category 4P264: Wash thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2] P301+P317: IF SWALLOWED: Get medical help.[2] P330: Rinse mouth.[2] P501: Dispose of contents/container to an appropriate treatment and disposal facility...[2]

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure that the following personal protective equipment is worn:

  • Eye Protection: Tightly fitting safety goggles with side-shields.[2]

  • Hand Protection: Chemical-impermeable gloves that have been inspected prior to use.[2]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[2]

  • Respiratory Protection: If there is a risk of dust formation or if exposure limits are exceeded, a full-face respirator should be used.[2]

III. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[1] Improper disposal, such as flushing down the drain, is prohibited for hazardous pharmaceutical waste and should be avoided for all pharmaceutical waste to prevent environmental contamination.[3][4]

1. Waste Identification and Segregation:

  • Unused or Expired Product: Pure, unused, or expired this compound should be treated as chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (gloves, etc.), weighing papers, and contaminated labware, must also be disposed of as hazardous waste.

2. Containment:

  • Collect the waste this compound and any contaminated materials in a suitable, clearly labeled, and closed container.[2]

  • The container should be in good condition and compatible with the chemical.

  • Label the container clearly as "Hazardous Waste: this compound" and include the date of accumulation.

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • Ensure the storage area is secure and away from incompatible materials, such as strong oxidizing agents.[1]

4. Disposal:

  • Arrange for the disposal of the waste through a licensed hazardous waste disposal company.

  • The preferred method of disposal for pharmaceutical waste is typically incineration at a permitted treatment facility.[3]

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Maintain all records of waste disposal as required by your institution and local regulations.

IV. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate unnecessary personnel from the area and ensure adequate ventilation.[2]

  • Control the Spill: Prevent further leakage or spillage if it is safe to do so.[1] For powder spills, cover with a plastic sheet or tarp to minimize dust generation.[1]

  • Clean-up:

    • Wear appropriate personal protective equipment.[2]

    • Mechanically take up the spilled material (e.g., with a scoop or HEPA-filtered vacuum) and place it in a suitable container for disposal.[1]

    • Avoid creating dust.[1]

    • Clean the contaminated surface thoroughly.[1]

  • Disposal: Dispose of the collected spill material and any contaminated cleaning supplies as hazardous waste, following the procedures outlined above.

V. Regulatory Framework

The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][5][6] Many states have their own, often more stringent, regulations.[5] It is the responsibility of the waste generator (the laboratory) to ensure compliance with all applicable regulations.

VI. This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 This compound Disposal Workflow A Start: Isothipendyl Hydrochloride Waste B Is the material pure or contaminated? A->B C Pure Product B->C Pure D Contaminated Material (e.g., gloves, glassware) B->D Contaminated E Package in a sealed, labeled hazardous waste container C->E D->E F Store in designated hazardous waste accumulation area E->F G Arrange for pickup by a licensed hazardous waste disposal company F->G H Incineration at a permitted facility G->H I End: Document Disposal H->I

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isothipendyl Hydrochloride
Reactant of Route 2
Isothipendyl Hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.